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  • Product: 6-Bromo-1-chloro-5-nitroisoquinoline
  • CAS: 1368066-73-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-1-chloro-5-nitroisoquinoline: Structure, Synthesis, and Reactivity

Abstract This technical guide provides a comprehensive analysis of 6-Bromo-1-chloro-5-nitroisoquinoline, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and org...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 6-Bromo-1-chloro-5-nitroisoquinoline, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its core chemical structure, exploring the electronic interplay of its substituents and the methods for its definitive spectroscopic characterization. A plausible, multi-step synthetic pathway is proposed, grounded in established chemical principles for the formation and functionalization of the isoquinoline scaffold. Furthermore, this guide examines the molecule's reactivity, highlighting its potential for subsequent chemical modifications, such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction. These characteristics underscore its value as a versatile building block for the development of novel therapeutic agents and complex organic molecules.

The Isoquinoline Scaffold: A Privileged Structure

The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[1] Its rigid structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with biological targets. The strategic placement of various functional groups onto this core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for optimizing pharmacological activity.[2]

6-Bromo-1-chloro-5-nitroisoquinoline is a prime example of a synthetically versatile, polysubstituted isoquinoline. The presence of three distinct functional groups—a chloro group at the reactive C1 position, a bromo group at C6 suitable for cross-coupling, and a nitro group at C5 that can be transformed into other functionalities—makes it a highly valuable intermediate for constructing diverse molecular libraries.

Physicochemical and Structural Properties

The unique arrangement of substituents on the isoquinoline core dictates the physical and chemical properties of 6-Bromo-1-chloro-5-nitroisoquinoline.

Key Properties
PropertyValueSource(s)
IUPAC Name 6-bromo-1-chloro-5-nitroisoquinoline-
Molecular Formula C₉H₄BrClN₂O₂[3]
Molecular Weight 287.50 g/mol [3]
Appearance Expected to be a solid[4]
CAS Number Not directly available; related compounds exist[3][5]
Canonical SMILES C1=CC2=C(C(=C(C=C2)Br)[O-])C(=N1)Cl-
InChI Key Not directly available for this specific isomer-

Note: A specific CAS number for the 6-Bromo-1-chloro-5-nitroisoquinoline isomer was not found. Data is inferred from closely related structures like 6-bromo-3-chloro-5-nitroisoquinoline.

Molecular Structure and Substituent Effects

The structure of 6-Bromo-1-chloro-5-nitroisoquinoline is characterized by significant electronic polarization. The nitrogen atom in the ring and the three electron-withdrawing groups (EWG) create a highly electron-deficient system.

  • 1-Chloro Group: The chlorine atom at the C1 position is particularly activated towards nucleophilic aromatic substitution (SₙAr). Its reactivity is enhanced by the adjacent ring nitrogen, which can stabilize the negative charge developed in the Meisenheimer complex intermediate.

  • 5-Nitro Group: The nitro group is a powerful EWG, significantly lowering the electron density of the entire ring system, further activating the C1 position towards nucleophilic attack. It also directs electrophilic substitution away from the benzene portion of the scaffold.

  • 6-Bromo Group: The bromine atom at C6 serves as a key synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Synthetic_Workflow A 3-Bromophenethylamine B N-(2-(3-bromophenyl)ethyl)acetamide A->B Ac₂O or AcCl C 6-Bromo-3,4-dihydroisoquinoline B->C POCl₃, P₂O₅ (Bischler-Napieralski) D 6-Bromoisoquinoline C->D Pd/C, heat (Dehydrogenation) E 6-Bromo-1(2H)-isoquinolinone D->E Oxidation F 6-Bromo-1-chloroisoquinoline E->F POCl₃ or SOCl₂ G 6-Bromo-1-chloro-5-nitroisoquinoline F->G HNO₃, H₂SO₄ (Nitration)

Caption: Proposed synthetic workflow for 6-Bromo-1-chloro-5-nitroisoquinoline.

Key Transformation: Electrophilic Nitration

The final step, nitration, is critical. The existing substituents on 6-Bromo-1-chloroisoquinoline will direct the position of the incoming nitro group. The isoquinoline ring is typically nitrated at the C5 or C8 position. Given the presence of the C6-bromo substituent, nitration is strongly favored at the C5 position.

Protocol: Nitration of 6-Bromo-1-chloroisoquinoline

This protocol is adapted from procedures for nitrating similar bromo-aromatic systems and should be performed with extreme caution by trained personnel. [6]

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid (98%, 10 mL), cooled to 0 °C in an ice-salt bath, add 6-Bromo-1-chloroisoquinoline (1.0 g, 4.12 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Nitrating Agent: A pre-cooled mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (90%, 1.5 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: The reaction mixture is poured carefully onto crushed ice (100 g) with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.

  • Purification: The crude product is dried under vacuum and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 6-Bromo-1-chloro-5-nitroisoquinoline.

Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the highly electrophilic nitronium ion (NO₂⁺) required for the reaction. The low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts, such as dinitrated species.

Spectroscopic Characterization

The definitive identification of 6-Bromo-1-chloro-5-nitroisoquinoline relies on a combination of spectroscopic techniques. The predicted data below is based on established principles and data from analogous structures.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Three aromatic protons are expected. H-8 (doublet, ~8.5-8.7 ppm), H-3 (doublet, ~8.2-8.4 ppm), H-4 (doublet, ~7.8-8.0 ppm), H-7 (singlet or narrow doublet, ~7.6-7.8 ppm). The downfield shifts are due to the deshielding effects of the aromatic system and EWGs.
¹³C NMR Nine distinct carbon signals are expected. C1, C5, and C6 will be significantly influenced by their direct heteroatom substituents. Carbons in the pyridine ring (C1, C3, C4, C8a) will have characteristic shifts.
Mass Spec (EI) The molecular ion peak (M⁺) would show a characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and one chlorine atom (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). This would result in peaks at m/z ~286 (M⁺), ~288 (M+2), and ~290 (M+4).
IR Spectroscopy Key stretching frequencies (cm⁻¹) are expected for: C=N (~1620-1580), Ar-NO₂ (asymmetric ~1550-1520, symmetric ~1360-1330), C-Cl (~800-700), and C-Br (~650-550).

Chemical Reactivity and Synthetic Utility

The molecule is primed for a variety of synthetic transformations, making it a valuable intermediate.

Reactivity_Pathways cluster_0 C1 Position cluster_1 C6 Position cluster_2 C5 Position start 6-Bromo-1-chloro-5-nitroisoquinoline snar 1-Alkoxy/Amino/Thio-Substituted Isoquinoline start->snar SₙAr (Nu⁻) suzuki 6-Aryl/Vinyl-Substituted Isoquinoline start->suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) reduction 5-Amino-6-bromo-1-chloro- isoquinoline start->reduction Reduction (SnCl₂, Fe/HCl)

Caption: Key reactivity pathways for 6-Bromo-1-chloro-5-nitroisoquinoline.

  • Nucleophilic Aromatic Substitution (SₙAr) at C1: The C1-Cl bond is the most reactive site for nucleophilic attack. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.

  • Palladium-Catalyzed Cross-Coupling at C6: The C6-Br bond is an ideal handle for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of C-C or C-N bonds, linking the isoquinoline core to other aromatic or aliphatic fragments.

  • Reduction of the C5-Nitro Group: The nitro group can be readily reduced to a primary amine (NH₂) using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting 5-aminoisoquinoline is a versatile intermediate itself, allowing for diazotization, acylation, or use as a directing group for further substitutions. [6]

Applications in Drug Discovery

Halogenated and nitrated quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents. [7][8]The electron-withdrawing nature of these substituents can be crucial for modulating kinase inhibition or other biological activities. [7]For example, studies on related 6-bromo-5-nitroquinoline have shown potent antiproliferative activity against various cancer cell lines. [8][9]6-Bromo-1-chloro-5-nitroisoquinoline serves as a key starting material to access analogs of such bioactive compounds. By sequentially or concurrently reacting the three functional handles, chemists can rapidly generate a library of complex derivatives for screening in drug discovery programs, particularly in oncology and infectious diseases.

Safety and Handling

Based on data for structurally similar compounds like 6-Bromo-1-chloroisoquinoline, this chemical should be handled with care. [10]

  • GHS Hazard Statements (Predicted): Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye damage (H318). [10]* Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side-shields, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

6-Bromo-1-chloro-5-nitroisoquinoline is a strategically designed chemical intermediate with immense potential in synthetic chemistry. Its structure, rich with three distinct and orthogonally reactive functional groups, provides a robust platform for the synthesis of complex molecular architectures. The ability to selectively perform nucleophilic substitution at C1, cross-coupling at C6, and reduction/transformation of the nitro group at C5 offers chemists a powerful toolkit for generating novel compounds. This versatility makes it a highly valuable building block for researchers and scientists, particularly those engaged in the discovery and development of new pharmaceuticals.

References

  • Larock, R. C., & Huang, Q. (2002). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 67(9), 2973–2976. [Link]

  • Chrzanowska, M., & Dreas, A. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences, 109(31), 12467–12471. [Link]

  • Organic Chemistry Portal. Isoquinoline Synthesis. [Link]

  • Kumar, V., & Kumar, S. (2023). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. RSC Advances, 13(10), 6529–6534. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 45(48), 8145–8148. [Link]

  • CompTox Chemicals Dashboard. 6-Bromo-1-chloroisoquinoline. [Link]

  • PubChem. 6-Bromo-1-chloro-isoquinoline. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Yildiz, I., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

Sources

Foundational

Reactivity Profile of 5-Nitroisoquinoline Derivatives: A Strategic Technical Guide

This guide provides a comprehensive technical analysis of the reactivity profile of 5-nitroisoquinoline, designed for researchers and drug discovery professionals. Executive Summary 5-Nitroisoquinoline represents a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the reactivity profile of 5-nitroisoquinoline, designed for researchers and drug discovery professionals.

Executive Summary

5-Nitroisoquinoline represents a "privileged scaffold" in medicinal chemistry, offering a unique electronic duality. Unlike its isomer quinoline, isoquinoline possesses a specific nodal reactivity that is dramatically altered by the introduction of a nitro group at the C-5 position. This moiety does not merely serve as a functional handle; it electronically activates the distal pyridine ring for nucleophilic attack at C-1 while simultaneously rendering the benzenoid ring susceptible to oxidative nucleophilic hydrogen substitution (SNH) at C-8. This guide deconstructs these reactivity patterns, providing validated protocols for synthesis, reduction, and advanced functionalization.

Electronic Structure & Mechanistic Grounding

To manipulate 5-nitroisoquinoline effectively, one must understand the competition between the pyridine nitrogen and the nitro group.

The Nitration Selectivity Paradox

Electrophilic aromatic substitution (nitration) of isoquinoline requires harsh acidic conditions (H₂SO₄/HNO₃). Under these conditions, the isoquinoline nitrogen is protonated (


), forming the isoquinolinium ion.
  • Deactivation: The protonated nitrogen severely deactivates the pyridine ring.

  • Regioselectivity: Electrophilic attack is forced onto the benzene ring. The

    
    -positions (C-5 and C-8) are favored over 
    
    
    
    -positions (C-6 and C-7) due to the stability of the transition state (
    
    
    -complex).
  • The 5 vs. 8 Split: While statistically equal, the C-5 position is kinetically favored in many protocols, typically yielding a ~60:40 to 90:10 mixture of 5-nitro vs. 8-nitro isomers depending on temperature and acid strength.

Activation of the C-1 Position

The 5-nitro group exerts a strong electron-withdrawing effect (-I, -M) through the


-system. This creates a "double activation" at the C-1 position (already electron-deficient due to the C=N bond). Consequently, 5-nitroisoquinoline is significantly more reactive toward nucleophiles at C-1 than unsubstituted isoquinoline.

Visualization: Global Reactivity Map

The following diagram illustrates the divergent reactivity pathways available to the 5-nitroisoquinoline scaffold.

ReactivityProfile IsoQ Isoquinoline Nitro5 5-Nitroisoquinoline (Core Scaffold) IsoQ->Nitro5 Nitration (HNO3/H2SO4) Separation from 8-isomer Amino5 5-Aminoisoquinoline (Key Intermediate) Nitro5->Amino5 Reduction (H2/Pd-C or Fe/HCl) C1_Sub 1-Substituted Derivatives (Nu attack) Nitro5->C1_Sub Nucleophilic Attack (RMgX, Chichibabin) C8_Sub 8-Amino/Amido Derivatives (SNH Reaction) Nitro5->C8_Sub Oxidative SNH (Amides/Ureas + Base) N_Oxide N-Oxide Derivatives (Reissert/Meisenheimer) Nitro5->N_Oxide Oxidation (mCPBA)

Figure 1: Divergent synthetic pathways from the 5-nitroisoquinoline core. Note the distinct regioselectivity for reduction (C-5), nucleophilic attack (C-1), and SNH reactions (C-8).

Validated Experimental Protocols

Core Protocol: Synthesis and Purification of 5-Nitroisoquinoline

Objective: Isolate high-purity 5-nitroisoquinoline from the isomeric mixture.

Reagents: Isoquinoline (1.0 eq), KNO₃ (1.2 eq), Conc. H₂SO₄.

Step-by-Step Methodology:

  • Dissolution: Dissolve isoquinoline in conc. H₂SO₄ at 0°C. Caution: Exothermic.

  • Nitration: Add KNO₃ portion-wise, maintaining internal temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Quench: Pour onto crushed ice/water. Neutralize with NH₄OH to pH 8–9.

  • Filtration: Collect the yellow precipitate (mixture of 5- and 8-isomers).

  • Purification (The Critical Step):

    • Method A (Fractional Crystallization): Recrystallize from acetone. The 5-nitro isomer is significantly less soluble and crystallizes first.

    • Method B (Chromatography): If high purity (>99%) is required for SAR studies, silica gel chromatography (Hexane/EtOAc gradient) effectively separates the isomers (5-nitro typically elutes after 8-nitro due to dipole moment differences).

Self-Validating System: Catalytic Reduction to 5-Aminoisoquinoline

Why this protocol? 5-Aminoisoquinoline is the primary gateway to kinase inhibitors. This method is "self-validating" because the color change (yellow nitro to fluorescent/brown amine) and solubility shift provide immediate visual feedback.

Reagents: 5-Nitroisoquinoline (1.0 eq), 10% Pd/C (10 wt%), Methanol, H₂ (balloon).

Protocol:

  • Setup: Suspend 5-nitroisoquinoline in Methanol (0.1 M concentration). The starting material may not fully dissolve initially.

  • Catalyst Addition: Add 10% Pd/C carefully under Argon flow.

  • Hydrogenation: Purge with H₂ gas (balloon pressure). Stir vigorously at RT.

  • Monitoring:

    • Visual: The yellow suspension will clear to a solution as the amine forms, then potentially darken.

    • TLC: Elute in DCM/MeOH (95:5). The nitro starting material (

      
      ) disappears; the amine (
      
      
      
      ) appears as a fluorescent spot under UV.
  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1]

  • Yield: Quantitative conversion is expected (>95%).

Advanced Protocol: Oxidative SNH Amidation at C-8

Significance: This reaction allows for direct C-H functionalization without pre-halogenation, a principle of Green Chemistry.[2]

Mechanism: The 5-nitro group activates the C-8 position for nucleophilic attack by an amide anion. The resulting


-adduct is aromatized by oxidation (often by the nitroarene itself or air).

Protocol:

  • Deprotonation: React benzamide (1.5 eq) with NaH (2.0 eq) in anhydrous DMSO under Argon.

  • Addition: Add 5-nitroisoquinoline (1.0 eq). The solution turns deep red/purple (formation of the Meisenheimer complex).

  • Oxidation: Stir at RT in open air (or O₂ balloon) for 2–4 hours.

  • Result: Regioselective formation of 8-benzamido-5-nitroisoquinoline .

Medicinal Chemistry Applications & SAR

The 5-nitroisoquinoline scaffold is a versatile template in drug discovery.

Derivative ClassTarget / ApplicationMechanism of ActionKey Reference
5-Aminoisoquinolines Rho-kinase (ROCK) InhibitorsATP-competitive inhibition. The 5-amino group mimics the adenine hinge-binding motif.Eur. J. Med. Chem. [1]
Nitro-Naphthalimides Anticancer (Solid Tumors)DNA Intercalation. The planar tricyclic system (formed via annulation) inserts between base pairs.J. Med. Chem. [2]
8-Substituted-5-Nitro PARP InhibitorsPoly(ADP-ribose) polymerase inhibition. The C-8 substituent modulates solubility and pocket fit.Molecules [3]
C-1 Alkyl Derivatives Antimalarial AgentsInhibition of hematin polymerization.Chem. Pharm. Bull. [4]
Structural Activity Relationship (SAR) Insights
  • Position 1: Tolerance for bulky groups. Ideal for solubilizing tails (e.g., piperazines).

  • Position 5 (Amino): Critical for H-bonding in the kinase hinge region. Acylation of this amine often retains potency but improves metabolic stability.

  • Position 8: Steric "gatekeeper" region. Small substitutions here can drastically alter selectivity profiles between isoenzymes.

References

  • Design and synthesis of 5-aminoisoquinoline derivatives as potent Rho-kinase inhibitors. European Journal of Medicinal Chemistry. (Generalized citation for scaffold application).

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PMC. [Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas. Molecules. [Link][3]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Exploratory

Heterocyclic Building Blocks: A Strategic Guide for Medicinal Chemistry

Executive Summary Heterocycles constitute the structural foundation of modern pharmacopeia, present in over 85% of biologically active chemical entities and 82% of FDA-approved small-molecule drugs (2013–2023). Their dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heterocycles constitute the structural foundation of modern pharmacopeia, present in over 85% of biologically active chemical entities and 82% of FDA-approved small-molecule drugs (2013–2023). Their dominance stems not merely from historical precedence but from their unique ability to modulate physicochemical properties—solubility, lipophilicity, and hydrogen-bonding vectors—without significantly increasing molecular weight.

This guide moves beyond catalog listings to address the strategic application of heterocyclic building blocks. It focuses on two critical pillars:

  • Bioisosteric Logic: Rational scaffold morphing to optimize ADME (Absorption, Distribution, Metabolism, Excretion).

  • Synthetic Utility: Robust methodologies for late-stage functionalization, enabling rapid Structure-Activity Relationship (SAR) exploration.

Part 1: Strategic Design & Bioisosterism

The Logic of Scaffold Morphing

The selection of a heterocyclic building block is rarely arbitrary; it is a calculated decision to solve a specific molecular flaw (e.g., high clearance, poor solubility).

1. The "N-Scan" and Solubility

Replacing a benzene ring with a nitrogen-containing heterocycle (pyridine, pyrimidine, pyrazine) lowers


 and increases aqueous solubility due to the high polarity of the C-N bond and the basicity of the nitrogen lone pair.
  • Causality: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), lowering the desolvation penalty compared to a carbocycle.

  • Vector Positioning: The placement of the nitrogen (ortho/meta/para relative to substituents) dictates the dipole moment and metabolic hot-spots.

2. Escaping Flatland: Saturated Bioisosteres

A critical trend in modern drug design is increasing the fraction of sp3-hybridized carbons (


). Marketed drugs exhibit a significantly higher average 

(0.47) compared to discovery hits (0.36), correlating with improved clinical success rates.

The Oxetane Paradigm: The oxetane ring (4-membered cyclic ether) has emerged as a superior bioisostere for the gem-dimethyl group and carbonyls.[1][2][3][4]

  • Why it works: The high ring strain (~26 kcal/mol) exposes the oxygen lone pairs, making it a strong HBA.

  • Metabolic Shielding: Unlike a flexible alkyl chain, the rigid oxetane ring blocks metabolic oxidation at adjacent sites.

Comparative Data: Bioisosteric Impact

The following table illustrates the physicochemical shifts when replacing standard motifs with heterocyclic building blocks.

Original MotifHeterocyclic Bioisostere

LogD
pKa EffectStructural Benefit
Gem-dimethyl Oxetane-3,3-diyl -0.8 to -1.2NeutralReduces lipophilicity; improves metabolic stability.
Morpholine 4-F-Piperidine +0.5Increases basicityModulates hERG liability; alters vector.
Carbonyl (C=O) Oxetane NeutralNeutralH-bond acceptor mimic; removes electrophilic liability.
Ethyl Group Azetidine -1.5Lowers amine pKaReduces amine basicity by ~2.7 units (if N-linked).
Visualization: Scaffold Optimization Logic

The following diagram illustrates the decision tree for selecting heterocyclic cores based on ADME liabilities.

ScaffoldLogic Problem Lead Compound Liability Solubility Poor Solubility (High LogP) Problem->Solubility Metabolism High Clearance (Metabolic Instability) Problem->Metabolism Pyridine Strategy: N-Scan (Benzene -> Pyridine) Solubility->Pyridine Aromatic Fsp3 Strategy: Increase Fsp3 (Escape Flatland) Solubility->Fsp3 Saturated Metabolism->Fsp3 General Block Strategy: Metabolic Blocking (F / Oxetane) Metabolism->Block Site-Specific Result1 Lower LogD New H-Bond Vector Pyridine->Result1 Result2 Improved Sol. Clinical Success Correlation Fsp3->Result2 Result3 Blocked P450 Site Retained Potency Block->Result3

Caption: Decision matrix for heterocyclic replacement strategies targeting specific ADME failures.

Part 2: Synthetic Methodologies

The "Building Block" Approach

In early discovery, speed is paramount. The industry standard relies on Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig) using pre-functionalized halides/boronates. However, the modern medicinal chemist increasingly utilizes Late-Stage Functionalization (LSF) to diversify cores without de novo synthesis.

Protocol: Innate C-H Functionalization (Minisci-Type)

The Minisci reaction allows for the direct alkylation of electron-deficient nitrogen heterocycles (pyridines, quinolines) using radical precursors.[5] This is a high-value protocol for rapidly appending alkyl "vectors" to a core scaffold.

Methodology: Radical Alkylation using Zinc Sulfinate Salts (Baran Diversinates).

  • Why this method: It avoids the harsh acidity and silver salts of the classical Minisci reaction, offering milder conditions compatible with sensitive functional groups.[6]

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: 1.0 equiv Heterocycle (e.g., 2-chloro-pyridine).

    • Radical Source: 2.0 - 3.0 equiv Zinc Sulfinate (e.g., Zinc trifluoromethanesulfinate).

    • Oxidant: 2.0 - 3.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq. solution).

    • Solvent: DMSO:H2O (3:1 ratio).

    • Additive: TFA (1.0 equiv) - Critical for protonating the heterocycle to activate it toward nucleophilic radical attack.

  • Execution:

    • Dissolve heterocycle and zinc sulfinate in the solvent mixture at room temperature.

    • Add TFA dropwise (exothermic).

    • Add TBHP slowly.

    • Stir at 50°C for 12–24 hours. Monitor by LCMS.[7]

  • Workup (Self-Validating Step):

    • Dilute with EtOAc and wash with saturated NaHCO3 (to neutralize TFA and remove sulfinic byproducts).

    • Validation: If the aqueous layer remains acidic, extraction efficiency drops. Ensure pH > 8.

    • Concentrate organic layer. Purify via reverse-phase prep-HPLC (preferred for polar heterocycles).

  • Mechanistic Insight: The TBHP oxidizes the sulfinate to a sulfonyl radical, which desulfonylates to release the alkyl radical (

    
    ). This nucleophilic radical attacks the most electron-deficient position of the protonated heterocycle.
    
Visualization: Minisci Reaction Workflow

MinisciWorkflow Het Heterocycle (Electron Deficient) Acid Activation: Protonation (TFA) Het->Acid Salt Zn-Sulfinate (Radical Precursor) Radical Radical Gen: Desulfonylation Salt->Radical Oxidation Ox Oxidant (TBHP) Ox->Radical Attack C-H Attack: Nucleophilic Addition Acid->Attack Activated Substrate Radical->Attack Alkyl Radical Prod Functionalized Heterocycle Attack->Prod -H+ (Re-aromatization)

Caption: Mechanistic flow of the Zinc Sulfinate Minisci reaction for C-H functionalization.

Part 3: Emerging Heterocyclic Classes

To address the "patent cliff" and the need for novel IP space, chemists are moving toward non-canonical building blocks.

Azetidines

While historically avoided due to synthetic difficulty, azetidines are now accessible and highly valued.

  • Properties: Stable to oxidation (unlike larger saturated rings). Liquid at room temperature.

  • Application: Ideal spacer groups. An azetidine linked to an amine reduces basicity significantly compared to pyrrolidine, improving permeability.

Bicyclo[1.1.1]pentanes (BCPs)
  • Role: Bioisostere for para-phenyl rings and internal alkynes.

  • Benefit: Maintains linear geometry but eliminates the aromatic ring count (Aromatic Ring Count > 3 correlates with attrition).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3][4] Angewandte Chemie International Edition.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists. MedChemComm.

  • Scott, K. A., & Njardarson, J. T. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of 6-bromo-1-chloro-5-nitroisoquinoline

Application Notes & Protocols Topic: Selective Buchwald-Hartwig Amination of 6-Bromo-1-chloro-5-nitroisoquinoline Audience: Researchers, scientists, and drug development professionals. Guide to the Selective Mono-Aminati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Selective Buchwald-Hartwig Amination of 6-Bromo-1-chloro-5-nitroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Guide to the Selective Mono-Amination of 6-Bromo-1-chloro-5-nitroisoquinoline

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating a Complex Coupling

The Buchwald-Hartwig amination stands as a pillar of modern medicinal chemistry, providing a powerful and versatile method for forging carbon-nitrogen (C-N) bonds.[1][2] Its ability to couple a vast array of amines with aryl and heteroaryl halides has accelerated the synthesis of countless pharmaceutical candidates. This guide focuses on a particularly challenging yet synthetically valuable substrate: 6-bromo-1-chloro-5-nitroisoquinoline.

This molecule presents a trifecta of synthetic hurdles:

  • Chemoselectivity: Two distinct halogen atoms (Br and Cl) offer competing sites for reaction.

  • Electronic Effects: The presence of a strongly electron-withdrawing nitro group significantly alters the electronic landscape of the isoquinoline core.

  • Heteroaromatic Core: The nitrogen-containing ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[3]

The primary objective of this protocol is to achieve a selective mono-amination at the C6-Br position , leaving the C1-Cl bond intact for subsequent, orthogonal functionalization. This approach opens a pathway to rapidly generate diverse libraries of substituted 5-nitroisoquinolines, key scaffolds in drug discovery. This document provides a deep dive into the mechanistic rationale, a field-tested experimental protocol, and a guide to overcoming potential challenges.

Scientific Rationale: A Strategy for Selectivity

The success of a selective Buchwald-Hartwig amination hinges on a nuanced understanding of the catalytic cycle and the factors that govern reaction rates.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base, -H-Base+X-) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Aryl Amine (Ar-NR'R'') Amido_Complex->Product Salt H-Base+X- Amido_Complex->Salt ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (HNR'R'') Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.

Exploiting Halogen Reactivity Differentials

The key to achieving selectivity in dihalogenated substrates lies in the differing rates of oxidative addition. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-couplings is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl [4][8]

This established trend forms the bedrock of our strategy. The C-Br bond at the 6-position is significantly more reactive towards oxidative addition than the C-Cl bond at the 1-position. By carefully controlling reaction conditions—particularly temperature and reaction time—we can favor the exclusive cleavage of the C-Br bond.

Selecting the Optimal Catalyst System

The choice of palladium precursor, ligand, and base is critical for success, especially with a challenging substrate.

  • Palladium Precursor: While various Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be used, they require an in situ reduction to the active Pd(0) state.[4][5] Modern, well-defined Pd(0) or Pd(II) pre-catalysts, which readily generate the active L-Pd(0) species upon exposure to a base, are often more reliable and give more reproducible results.[4][9] We recommend a G3 or G4 Buchwald pre-catalyst for this reason.

  • Ligand: The ligand is arguably the most important component, as it modulates the stability and reactivity of the palladium center.[10][11] For this transformation, we need a ligand that is:

    • Electron-rich and Bulky: These properties promote the crucial oxidative addition step and facilitate the final reductive elimination.[11][12]

    • Able to Stabilize the Catalyst: This prevents catalyst decomposition over the course of the reaction.

    • Not Overly Reactive: A ligand that is too active might begin to activate the C-Cl bond, compromising selectivity.

    Xantphos and RuPhos are excellent starting points. Xantphos, with its large bite angle, is well-known for promoting selective couplings.[13] RuPhos is a highly active, bulky ligand suitable for challenging heteroaromatic chlorides, but under controlled conditions, it can be effective for selective bromide coupling.[5]

  • Base: The base must be strong enough to deprotonate the amine nucleophile but not so harsh that it causes degradation of the nitro-substituted substrate. While sodium tert-butoxide (NaOtBu) is a common choice, it can be incompatible with nitro groups in some cases.[5] A milder, yet effective, base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a more prudent choice to minimize potential side reactions.[6][14]

Detailed Experimental Protocol

This protocol provides a general procedure for the selective amination of 6-bromo-1-chloro-5-nitroisoquinoline with a generic secondary amine (e.g., morpholine). Reaction conditions may require optimization for other amine coupling partners.

Reagents and Equipment
  • 6-bromo-1-chloro-5-nitroisoquinoline

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., Xantphos Pd G3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or microwave vial with stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add 6-bromo-1-chloro-5-nitroisoquinoline (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium pre-catalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with inert gas (e.g., Argon) three times.[15]

  • Reagent Addition: Through the septum, add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the starting material). Then, add the amine (1.2 equiv) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product. The reaction is typically complete within 4-12 hours. Avoid unnecessarily long reaction times to prevent potential reaction at the C-Cl position.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-1-chloro-5-nitroisoquinoline product.

Workflow start Start setup 1. Add Solids to Vial (Substrate, Base, Catalyst, Ligand) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill x3) setup->inert add_liquids 3. Add Solvent & Amine inert->add_liquids react 4. Heat & Stir (80-100 °C, 4-12 h) add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cooldown & Workup (Dilute, Filter) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify end Pure Product purify->end

Figure 2: Experimental workflow for selective amination.

Data Presentation: Reaction Optimization

The following table presents a summary of typical conditions and expected outcomes for the selective amination of 6-bromo-1-chloro-5-nitroisoquinoline with morpholine. This serves as a guide for optimization.

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of Mono-aminated Product (%)
1Xantphos G3 (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1008>90
2RuPhos G3 (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene8012~85
3Xantphos G3 (2)Xantphos (4)K₃PO₄ (2.0)Dioxane10010~88
4Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene10012~75
5Xantphos G3 (2)Xantphos (4)NaOtBu (2.0)Toluene1006~60 (decomposition observed)

Yields are hypothetical based on established chemical principles for illustrative purposes.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of Di-aminated Product 1. Reaction temperature too high.2. Reaction time too long.3. Catalyst system is too reactive.1. Lower the reaction temperature to 80 °C.2. Monitor reaction closely and stop as soon as starting material is consumed.3. Switch to a less active ligand (e.g., if using RuPhos, try Xantphos).
Hydrodehalogenation (Loss of Br) 1. Presence of water or other protic sources.2. Side reaction pathway of the catalyst.1. Ensure all reagents and solvents are scrupulously dry.2. Screen different ligands; some are less prone to this side reaction.
Substrate Decomposition 1. Base is too strong for the nitro group.2. Temperature is too high.1. Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄.[5]2. Lower the reaction temperature.

Conclusion

The selective is a challenging but highly rewarding transformation. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and by carefully selecting a catalyst system with appropriate reactivity—notably a bulky, electron-rich phosphine ligand and a moderately strong inorganic base—chemoselective C-N bond formation can be achieved in high yield. This protocol provides a robust starting point for researchers to access valuable synthetic intermediates, enabling the rapid exploration of chemical space in drug discovery programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Pérez-Temprano, M. H., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Angewandte Chemie International Edition. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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Application

Revolutionizing Isoquinoline Synthesis: Detailed Application Notes for Suzuki-Miyaura Cross-Coupling of Nitroisoquinolines

Introduction: A New Paradigm in Heterocyclic Chemistry The isoquinoline framework is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Heterocyclic Chemistry

The isoquinoline framework is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. Traditional synthetic routes to functionalized isoquinolines often involve multi-step sequences, sometimes with harsh reagents and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex biaryl systems, with the Suzuki-Miyaura reaction standing out for its versatility and mild conditions.[1][2]

Recently, a significant advancement has been the use of nitroarenes as electrophilic partners in Suzuki-Miyaura couplings, a transformation that proceeds via an unprecedented oxidative addition of the C-NO₂ bond to a palladium(0) complex.[1][2][3] This "denitrative" cross-coupling offers a more atom-economical and potentially shorter synthetic route, as nitroarenes are readily available through well-established nitration protocols.[1] This guide provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of nitroisoquinolines, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this cutting-edge methodology.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The success of the denitrative Suzuki-Miyaura coupling hinges on a carefully orchestrated catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted pathway involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-NO₂ (Nitroisoquinoline) Ar-Pd(II)(NO2)L2 Ar-Pd(II)(NO₂)-L₂ Oxidative_Addition->Ar-Pd(II)(NO2)L2 Transmetalation Transmetalation Ar-Pd(II)(NO2)L2->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->Ar-Pd(II)-Ar'L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add nitroisoquinoline, boronic acid, base, and 18-crown-6 to a dry reaction vessel. Inert 2. Evacuate and backfill the vessel with an inert gas (Ar or N₂). Reagents->Inert Solvent_Catalyst 3. Add degassed solvent, Pd precatalyst, and ligand. Inert->Solvent_Catalyst Heating 4. Heat the reaction mixture to the desired temperature (e.g., 130 °C) with stirring. Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool the reaction to room temperature. Extraction 7. Dilute with an organic solvent and wash with water and brine. Cooling->Extraction Drying 8. Dry the organic layer and concentrate. Extraction->Drying Purification 9. Purify the crude product by column chromatography. Drying->Purification

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling of nitroisoquinolines.

Protocol 1: General Procedure for the Denitrative Suzuki-Miyaura Coupling of a Nitroisoquinoline

This protocol is adapted from the successful coupling of various nitroarenes. [1] Materials:

  • Nitroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(acac)₂ (5 mol%)

  • BrettPhos (10 mol%)

  • K₃PO₄·nH₂O (2.0 equiv)

  • 18-crown-6 (0.2 equiv)

  • Anhydrous 1,4-dioxane (0.2 M concentration relative to the nitroisoquinoline)

Procedure:

  • To a dry oven- or flame-dried Schlenk tube equipped with a magnetic stir bar, add the nitroisoquinoline, arylboronic acid, K₃PO₄·nH₂O, and 18-crown-6.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add Pd(acac)₂ and BrettPhos.

  • Add the degassed 1,4-dioxane via syringe.

  • Place the Schlenk tube in a preheated oil bath at 130 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrates with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired arylisoquinoline.

Data Summary and Comparison

While specific comparative data for different nitroisoquinoline isomers is still emerging in the literature, the general trend for Suzuki-Miyaura couplings of nitroarenes suggests that electron-withdrawing groups on the nitroarene can facilitate the reaction. The position of the nitro group on the isoquinoline ring is expected to influence the electronic properties of the C-NO₂ bond and thus the rate of oxidative addition. It is reasonable to hypothesize that nitro groups at positions that are more electronically activated by the heterocyclic nitrogen (e.g., positions 5 and 8) may exhibit different reactivity compared to those at other positions.

NitroisoquinolineArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
General NitroarenePhenylboronic AcidPd(acac)₂ / BrettPhosK₃PO₄1,4-Dioxane13041-84[1]
General Nitroarene4-Methoxyphenylboronic AcidPd(acac)₂ / BrettPhosK₃PO₄1,4-Dioxane130Varies[1]
General Nitroarene4-Trifluoromethylphenylboronic AcidPd(acac)₂ / BrettPhosK₃PO₄1,4-Dioxane130Varies[1]

Table 1: Representative Conditions for Denitrative Suzuki-Miyaura Coupling of Nitroarenes.

Troubleshooting and Field-Proven Insights

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. The purity of the boronic acid is also critical, as they can undergo protodeboronation. Consider using a boronic ester (e.g., a pinacol ester) for increased stability.

  • Catalyst Inactivity: Ensure the palladium precatalyst and phosphine ligand have not been exposed to air for extended periods. Using a freshly opened bottle or storing them in a glovebox is recommended.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a properly degassed reaction mixture and by not using excessively high temperatures or prolonged reaction times.

  • Influence of the Nitro Group Position: The electronic environment of the C-NO₂ bond will be influenced by the nitrogen atom of the isoquinoline ring. For positions where the nitro group is in conjugation with the imine functionality, the C-NO₂ bond may be more polarized and potentially more reactive towards oxidative addition. Further experimental studies are needed to fully elucidate these structure-activity relationships.

Conclusion and Future Outlook

The denitrative Suzuki-Miyaura cross-coupling of nitroisoquinolines represents a powerful and modern approach to the synthesis of functionalized isoquinoline derivatives. By leveraging readily available nitro-substituted starting materials, this methodology offers a more streamlined and atom-economical alternative to traditional methods. The key to success lies in the judicious choice of a bulky, electron-rich phosphine ligand, such as BrettPhos, in combination with a suitable palladium precatalyst and optimized reaction conditions. As research in this area continues to expand, we can expect to see a broader substrate scope, the development of even more efficient catalyst systems, and a deeper understanding of the electronic effects governing the reactivity of different nitroisoquinoline isomers. This will undoubtedly pave the way for the rapid discovery and development of novel isoquinoline-based molecules with significant potential in medicine and materials science.

References

  • Kirsch, G., & Wierzbicki, M. (2000). Product Class 5: Isoquinolines. Science of Synthesis, 15, 758.
  • Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • ResearchGate. Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. Retrieved February 14, 2026, from [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 81, 98. [Link]

  • ResearchGate. Reaction of Brett-Phos-Pd(0) with nitrobenzene and 1-nitronaphtalene. Retrieved February 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitroisoquinoline (CAS 36073-93-5). Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(63), 51039-51061. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • ResearchGate. Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. Retrieved February 14, 2026, from [Link]

  • Muto, K., & Yamaguchi, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9436-9450. [Link]

  • RSC Publishing. Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers. [Link]

  • Chupakhin, O. N., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(23), 7862. [Link]

  • Waseda University. Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. Retrieved February 14, 2026, from [Link]

  • ResearchGate. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. [Link]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Iizumi, K., Tanaka, H., Muto, K., & Yamaguchi, J. (2024). Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. Organic Letters, 26(18), 3977-3981. [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 14, 2026, from [Link]

  • Baird, M. C. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Queen's University.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

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Method

Application Note: Rational Design of Kinase Inhibitors Using 6-Bromo-1-chloro-5-nitroisoquinoline

Executive Summary This guide details the strategic application of 6-bromo-1-chloro-5-nitroisoquinoline (referred to herein as Scaffold A ) in the design of Type I/II kinase inhibitors. The isoquinoline core is a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 6-bromo-1-chloro-5-nitroisoquinoline (referred to herein as Scaffold A ) in the design of Type I/II kinase inhibitors. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, structurally mimicking the adenine ring of ATP.

Scaffold A offers a unique tri-functional platform for Fragment-Based Drug Design (FBDD):

  • C1-Chloro: Highly reactive electrophile for introducing hinge-binding motifs via Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Bromo: Robust handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) to access the hydrophobic back-pocket.

  • C5-Nitro: An electronic activator that facilitates C1-substitution and serves as a latent handle for solubilizing groups (solvent front) upon reduction.

Chemical Biology Rationale

Pharmacophore Mapping

The design strategy relies on the isoquinoline nitrogen (N2) and the C1-substituent acting as a bidentate anchor to the kinase hinge region. The C5-nitro group withdraws electron density, significantly lowering the activation energy for the


 reaction at C1, a critical advantage over non-nitrated isoquinolines.

Pharmacophore Scaffold 6-Bromo-1-chloro- 5-nitroisoquinoline Hinge Hinge Region (ATP Adenine Site) Scaffold->Hinge C1-Amine (Donor) Isoquinoline N (Acceptor) Pocket Hydrophobic Back Pocket Scaffold->Pocket C6-Aryl Extension (via Suzuki) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent C5-Nitro/Amine Derivatization

Figure 1: Pharmacophore mapping of Scaffold A against a canonical kinase ATP-binding pocket.

Synthetic Strategy & Workflow

The synthetic route is designed to maximize yield and minimize side reactions. We utilize a "Nucleophile First, Metal Second" approach.

Why this order?

  • Reactivity Hierarchy: The C5-nitro group makes the C1-chloro extremely electrophilic.

    
     proceeds under mild conditions without affecting the C6-bromide.
    
  • Catalyst Preservation: Performing the metal-catalyzed Suzuki coupling after the

    
     prevents potential oxidative addition of Palladium into the C1-Cl bond (though C6-Br is generally preferred, C1-Cl becomes competitive in electron-deficient rings).
    

SynthesisWorkflow Start Scaffold A (6-Br-1-Cl-5-NO2-IsoQ) Step1 Step 1: SnAr Reaction (Introduction of Hinge Binder) Start->Step1 Aniline/Amine iPrOH, Heat Intermed Intermediate 1 (6-Br-1-Amino-5-NO2) Step1->Intermed Step2 Step 2: Suzuki Coupling (Extension into Hydrophobic Pocket) Intermed->Step2 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Final Final Inhibitor Library Step2->Final

Figure 2: Step-wise synthetic workflow for library generation.

Detailed Experimental Protocols

Protocol A: Functionalization at C1 (Hinge Binder)

Objective: Displacement of C1-Chloro with an aniline or amine.

Reagents:

  • Scaffold A (1.0 eq)

  • Substituted Aniline/Amine (1.1 eq)

  • Isopropanol (iPrOH) or NMP (for low reactivity amines)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Scaffold A (500 mg, 1.65 mmol) in iPrOH (10 mL). The solution may appear yellow due to the nitro group.

  • Addition: Add the desired aniline (1.81 mmol) followed by DIPEA (0.57 mL, 3.3 mmol).

  • Reaction: Heat the mixture to reflux (85°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (high

      
      ) should disappear, replaced by a fluorescent spot (lower 
      
      
      
      ).
  • Workup: Cool to room temperature. The product often precipitates as a bright yellow/orange solid.

    • If precipitate forms: Filter and wash with cold iPrOH and diethyl ether.

    • If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water (x2) and brine. Dry over

      
      .
      
  • Yield: Typical yields range from 85–95% due to the activating effect of the nitro group [1].

Protocol B: Suzuki-Miyaura Coupling at C6 (Hydrophobic Pocket)

Objective: Extension of the carbon skeleton to interact with the gatekeeper residue or hydrophobic back-pocket.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous)[1]
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the Intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and 1,4-Dioxane (4 mL). Sparge with Nitrogen gas for 5 minutes.

  • Catalyst Addition: Add

    
     (20 mg) and 
    
    
    
    (0.75 mL). Seal the vessel immediately.
  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

    • Note: The nitro group can poison Pd catalysts; if conversion is low, increase catalyst loading to 10 mol% or switch to

      
      /XPhos [2].
      
  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, Gradient: 0–100% EtOAc in Hexanes).

Data Analysis & SAR Interpretation

When analyzing the biological data (


), structure your results to correlate specific substitutions with kinase sub-pockets.

Table 1: Representative SAR Data Structure

Compound IDR1 (Hinge)R2 (Hydrophobic)C5-SubstituentKinase IC50 (nM)Interpretation
ISO-001 3-pyridyl-NH-Br (Unreacted)

450Good hinge bind, lacks hydrophobic reach.
ISO-002 3-pyridyl-NH-3,4-dimethoxyphenyl

12Hit. R2 fills back-pocket effectively.
ISO-003 3-pyridyl-NH-Phenyl

(Reduced)
85Loss of potency? Check if

dipole was critical.
ISO-004 Cyclopropyl-NH-3,4-dimethoxyphenyl

>10,000Loss of H-bond donor at hinge (aliphatic amine vs aniline).
Key Mechanistic Insights for Troubleshooting:
  • Low Potency: If

    
     is high, check the Hinge Interaction . The C1-substituent usually requires an aromatic system (aniline) to maintain the correct planarity and H-bond angle with the kinase backbone. Aliphatic amines (like ISO-004) often disrupt this alignment.
    
  • Solubility Issues: The C5-Nitro group is lipophilic. Reducing it to an amine (

    
    ) using 
    
    
    
    or
    
    
    allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) via amide coupling [3].

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Topic: Activ
    • Source: Wikipedia (General Mechanism) / Chemistry Steps.
    • Link:

  • Suzuki Coupling on Heterocycles

    • Topic: Palladium-catalyzed cross-coupling conditions for electron-deficient heterocycles.
    • Source: BenchChem Application Notes.[2]

    • Link:(General reference for Suzuki protocols on halo-isoquinolines).

  • Isoquinoline Kinase Inhibitor Binding Modes

    • Topic: Structural basis for selectivity of isoquinoline sulfonamides (Classic PKA/PKB inhibitors).
    • Source: N
    • Link:

  • Fragment-Based Design in Kinases

    • Topic: Binding modes of isoquinoline derivatives in the
    • Source: ACS Chemical Biology.
    • Link:

Sources

Application

One-pot synthesis strategies for multisubstituted isoquinolines

Application Note: One-Pot Synthesis Strategies for Multisubstituted Isoquinolines Executive Summary Isoquinolines constitute the structural backbone of over 6,000 naturally occurring alkaloids (e.g., papaverine, berberin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Strategies for Multisubstituted Isoquinolines

Executive Summary

Isoquinolines constitute the structural backbone of over 6,000 naturally occurring alkaloids (e.g., papaverine, berberine) and significant pharmaceutical agents (e.g., fasudil, quinapril). Traditional syntheses—such as the Bischler–Napieralski, Pictet–Spengler, or Pomeranz–Fritsch reactions—often suffer from harsh conditions, multistep isolation requirements, and limited regioselectivity.

This guide details two high-efficiency, one-pot strategies that represent the current state-of-the-art in heterocyclic construction:

  • Rh(III)-Catalyzed C–H Activation: A three-component cascade utilizing ketones, hydroxylamine, and alkynes.[1][2][3][4]

  • Ag(I)-Catalyzed Cyclization: A condensation/annulation sequence utilizing 2-alkynylbenzaldehydes and amines.[5]

These protocols are selected for their atom economy , operational simplicity , and regiocontrol , enabling the rapid generation of library diversity for SAR (Structure-Activity Relationship) studies.

Strategic Overview: Method Selection

FeatureMethod A: Rh(III) C–H Activation Method B: Ag(I) Condensation/Cyclization
Primary Mechanism Directed C–H Activation / AnnulationNucleophilic Addition / 6-endo-dig Cyclization
Starting Materials Aryl Ketones + Hydroxylamine + Internal Alkynes2-Alkynylbenzaldehydes + Primary Amines
Regioselectivity Controlled by Directing Group (Oxime)Controlled by Alkyne Polarization/Sterics
Conditions Heat (80–100 °C), TFE or MeOHMild (RT to 80 °C), DCE or DMSO
Key Advantage Access to sterically congested C1-substituted analogsHigh tolerance for labile functional groups
Atom Economy High (Water is the primary byproduct)High (Water is the primary byproduct)

Deep Dive: Rh(III)-Catalyzed Three-Component Cascade

This protocol bypasses the need to pre-synthesize oximes. It couples in situ oxime formation with Rh(III)-catalyzed C–H activation and alkyne annulation.[3]

Mechanistic Pathway

The reaction proceeds via the formation of an active cationic Rh(III) species.[6] The in situ generated oxime acts as a directing group (DG), coordinating to Rh to facilitate ortho-C–H activation. Alkyne insertion into the Rhodacycle followed by reductive elimination yields the isoquinoline.

Rh_Cycle Start Rh(III) Precatalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(III) Start->Active AgSbF6 / NaOAc Coord Coordination (Oxime-Rh Complex) Active->Coord + In-situ Oxime CH_Act C-H Activation (Rhodacycle Formation) Coord->CH_Act - HCl / AcOH Insert Alkyne Insertion (7-Membered Metallacycle) CH_Act->Insert + Alkyne RedElim Reductive Elimination (Isoquinoline Release) Insert->RedElim RedElim->Active Catalyst Regeneration

Figure 1: Catalytic cycle for Rh(III)-mediated isoquinoline synthesis involving C-H activation and alkyne insertion.

Detailed Protocol

Reagents:

  • Aryl Ketone (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) or AgOAc (for halide abstraction)

  • Base: NaOAc (2.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) [0.2 M]

Step-by-Step Workflow:

  • Catalyst Activation (Glovebox/Schlenk Line): In a dried screw-cap reaction tube equipped with a magnetic stir bar, weigh out [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgSbF₆ (34.4 mg, 0.10 mmol). Note: AgSbF₆ is hygroscopic; handle quickly.

  • Reactant Assembly: Add NaOAc (164 mg, 2.0 mmol), Hydroxylamine hydrochloride (83 mg, 1.2 mmol), and the Aryl Ketone (1.0 mmol). Critical Step: Add the solvent (MeOH, 5.0 mL) last to initiate the in situ condensation.

  • Alkyne Addition: Add the Internal Alkyne (1.2 mmol). If the alkyne is a solid, add it with the other solids in Step 2. If liquid, add via syringe after the solvent.

  • Reaction: Seal the tube and stir at 80 °C for 12–16 hours. Monitoring: Monitor via TLC. The disappearance of the ketone and the intermediate oxime indicates completion.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Insight:

  • Solvent Choice: TFE (Trifluoroethanol) often enhances yield in C–H activation due to its ability to stabilize cationic metal species and facilitate proton transfer. If MeOH gives low yields, switch to TFE.

Deep Dive: Ag(I)-Catalyzed Condensation/Cyclization

This method is ideal for synthesizing isoquinolines with sensitive functional groups that might not survive the high temperatures of Rh-catalysis. It relies on the "soft" Lewis acidity of Silver(I) to activate the alkyne for nucleophilic attack.

Reaction Logic Workflow

Ag_Workflow Setup Reactant Mixing (Aldehyde + Amine) Imine Imine Formation (In Situ, -H2O) Setup->Imine DMSO/DCE, RT CatAdd Catalyst Addition (AgOTf) Imine->CatAdd Cyclize 6-endo-dig Cyclization (Ag-Alkyne Activation) CatAdd->Cyclize Heat 60-80°C Oxid Aromatization (Air or Oxidant) Cyclize->Oxid

Figure 2: Operational workflow for Ag-catalyzed synthesis from 2-alkynylbenzaldehydes.

Detailed Protocol

Reagents:

  • 2-Alkynylbenzaldehyde (1.0 equiv)[7]

  • Primary Amine (1.2 equiv) (e.g., tert-butylamine, anilines)

  • Catalyst: AgOTf (Silver Triflate) (5 mol%)[8]

  • Solvent: DMSO or DCE (Dichloroethane)

  • Oxidant (Optional): Often proceeds under air; for difficult substrates, add 1.0 equiv of benzoquinone or simply run under O₂ balloon.

Step-by-Step Workflow:

  • Imine Formation: To a reaction vial, add 2-alkynylbenzaldehyde (0.5 mmol) and the primary amine (0.6 mmol) in DCE (2.0 mL). Stir at room temperature for 30 minutes. Checkpoint: Verify imine formation by TLC (shift in Rf compared to aldehyde).

  • Catalysis: Add AgOTf (6.4 mg, 0.025 mmol). Safety: Silver salts are light-sensitive. Wrap the vial in aluminum foil.

  • Cyclization: Heat the mixture to 80 °C . Stir for 2–6 hours. Mechanism Note: The Ag(I) coordinates to the alkyne, promoting the nucleophilic attack of the imine nitrogen (6-endo-dig cyclization).

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO (if used).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Rh-Method) Incomplete C–H ActivationSwitch solvent to TFE; Increase temp to 100 °C; Ensure anhydrous conditions if using moisture-sensitive alkynes.
Regioisomer Mix (Rh-Method) Unbiased AlkyneUse bulky alkynes or electronic bias (e.g., ester-substituted alkynes) to direct insertion.
Incomplete Cyclization (Ag-Method) Catalyst DeactivationEnsure amine is not chelating Ag too strongly (avoid diamines). Increase catalyst loading to 10 mol%.
Product is Dihydroisoquinoline Lack of OxidationRun reaction open to air or add mild oxidant (MnO₂ or DDQ) in a second step (one-pot, two-stage).

References

  • Zheng, L., Ju, J., Bin, Y., & Hua, R. (2012).[1][2] Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes.[1][2][3][4] The Journal of Organic Chemistry, 77(13), 5794–5800.[3] [Link]

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes.[9] Journal of the American Chemical Society, 131(34), 12050–12051. [Link]

  • Niu, Y.-N., Yan, Z.-Y., Gao, G.-L., Wang, H.-L., Shu, X.-Z., Ji, K.-G., & Liang, Y.-M. (2009).[10] Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides.[5][7][8][10] The Journal of Organic Chemistry, 74(7), 2893–2896. [Link]

  • Wang, Z., & Li, X. (2021). Rhodium(III)-Catalyzed C–H Activation and Annulation for the Synthesis of Isoquinolines.[3][4][6][9][11][12][13][14] Chemical Reviews, 121(15), 9302–9362. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in Isoquinoline Nitration Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for isoquinoline nitration. This guide is designed for researchers, scientists, and drug development professionals to provide prac...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoquinoline nitration. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the nitration of isoquinoline and its derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and achieve the desired regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during electrophilic nitration of isoquinoline, focusing on controlling the product distribution and overcoming common experimental hurdles.

Section 1: Understanding the Fundamentals of Isoquinoline Nitration

Q1: Why does the standard nitration of isoquinoline primarily yield a mixture of 5-nitro and 8-nitroisoquinoline?

A1: This regiochemical outcome is a direct consequence of the reaction mechanism. Under strong acidic conditions (e.g., H₂SO₄/HNO₃), the nitrogen atom of the isoquinoline ring is protonated, forming the isoquinolinium ion.[1][2] This protonation strongly deactivates the pyridine ring towards electrophilic attack. As a result, the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the more electron-rich benzene ring.[3][4][5]

The preference for the C-5 and C-8 positions over C-6 and C-7 can be explained by examining the stability of the cationic intermediates (sigma complexes) formed during the reaction. Attack at C-5 or C-8 allows for the positive charge to be delocalized across the molecule through more stable resonance structures, without disrupting the aromaticity of the adjacent pyridine ring.[4] In contrast, attack at C-6 or C-7 leads to less stable intermediates.

Electrophilic Nitration Mechanism cluster_start Reactants cluster_intermediate Protonation & Nitronium Formation cluster_attack Electrophilic Attack cluster_product Products Isoquinoline H2SO4_HNO3 H₂SO₄ / HNO₃ Isoquinolinium H2SO4_HNO3->Isoquinolinium Protonation NO2_plus NO₂⁺ (Nitronium Ion) H2SO4_HNO3->NO2_plus Generates Attack_C5 Attack at C-5 (Major Pathway) Isoquinolinium->Attack_C5 NO₂⁺ Attack_C8 Attack at C-8 (Minor Pathway) Isoquinolinium->Attack_C8 NO₂⁺ Product_5_Nitro 5-Nitroisoquinoline Attack_C5->Product_5_Nitro Deprotonation Product_8_Nitro 8-Nitroisoquinoline Attack_C8->Product_8_Nitro Deprotonation

Caption: Mechanism of Isoquinoline Nitration.

Q2: My reaction is very slow or is failing completely. What could be the cause?

A2: The reaction's sluggishness is inherent to the substrate. The isoquinolinium ion is significantly less reactive towards electrophilic substitution than non-protonated aromatic systems like naphthalene. The rate of attack on the 5- and 8-positions of the quinolinium ion is estimated to be about 10¹⁰ times slower than on the 1-position of naphthalene.[1]

Troubleshooting Steps:

  • Acid Concentration: Ensure your sulfuric acid is concentrated (98%) and acts as both the solvent and catalyst to generate a sufficient concentration of the highly electrophilic nitronium ion.

  • Water Content: The presence of excess water will quench the nitronium ion. If using a nitrating agent other than concentrated HNO₃, ensure all reagents and glassware are dry.

  • Nitrating Agent: Standard "mixed acid" (H₂SO₄/HNO₃) is typically effective. If yields are still low, consider using a stronger nitrating system, but be aware that this can decrease selectivity and increase side product formation.

Section 2: Controlling Regioselectivity

Q3: How can I maximize the yield of 5-nitroisoquinoline and minimize the 8-nitro isomer?

A3: Temperature is the most critical factor for controlling the 5- versus 8-nitroisoquinoline ratio. Lowering the reaction temperature significantly favors the formation of the 5-nitro isomer.

  • Expert Insight: The formation of 5-nitroisoquinoline is kinetically favored. At low temperatures (e.g., -15°C to 0°C), the reaction follows the path of the lowest activation energy, leading predominantly to the 5-substituted product. As the temperature increases, the reaction gains enough energy to overcome the slightly higher activation barrier for attack at the 8-position, leading to an increased proportion of the 8-nitro isomer, the thermodynamically more stable product.

Data Summary: Effect of Temperature on Isoquinoline Nitration

Reaction TemperatureYield of 5-NitroisoquinolineYield of 8-NitroisoquinolineReference
0°C~90%~10%[6]
100°C~85%~15%[6]
-15°CPredominantly 5-nitroMinor[7]

Q4: Is it possible to nitrate isoquinoline at the C-1 position?

A4: Yes, but not under standard electrophilic (mixed acid) conditions. Nitration at the C-1 position, which is part of the electron-deficient pyridine ring, requires a complete change in mechanism from an electrophilic to a nucleophilic substitution.

A novel, one-step nucleophilic nitration has been developed that cleanly yields 1-nitroisoquinoline.[8] This method avoids strong acids and proceeds under mild conditions.[8]

  • Methodology: The reaction uses potassium nitrite (KNO₂) as the nucleophilic nitrite source and acetic anhydride (Ac₂O) in a dimethyl sulfoxide (DMSO) solvent at room temperature.[8][9] This approach is highly valuable for accessing isomers that are impossible to synthesize via classical electrophilic pathways.[8]

Nitration Strategy Workflow start What is your target regioisomer? prod_5 Target: 5-Nitroisoquinoline (Major Product) start->prod_5 prod_8 Target: 8-Nitroisoquinoline (Minor Product) start->prod_8 prod_1 Target: 1-Nitroisoquinoline start->prod_1 cond_5 Conditions: • H₂SO₄ / KNO₃ • Low Temperature (-15°C to 0°C) prod_5->cond_5 Use Electrophilic Conditions cond_8 cond_8 prod_8->cond_8 Use Electrophilic Conditions cond_1 Conditions: • Nucleophilic Nitration • KNO₂ / Ac₂O in DMSO • Room Temperature prod_1->cond_1 Use Nucleophilic Conditions

Caption: Decision workflow for isoquinoline nitration.

Section 3: Troubleshooting and Optimization

Q5: I'm getting a poor yield and a dark, tarry reaction mixture. What's going wrong?

A5: This often indicates side reactions, primarily oxidation. Isoquinoline can be sensitive to strongly oxidizing conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • Control Temperature: Strictly maintain the recommended low temperature, especially during the addition of the nitrating agent. Use an ice-salt or dry ice-acetone bath for precise control.

  • Addition Rate: Add the nitrating agent (e.g., solid potassium nitrate or nitric acid) slowly and in portions to manage the reaction exotherm.[7] A rapid temperature increase can lead to uncontrolled oxidation and degradation.

  • Work-up Procedure: After the reaction is complete, pour the acidic mixture onto a large amount of crushed ice to rapidly dilute the acid and quench any reactive species before neutralization.

Q6: How can I effectively separate the 5-nitro and 8-nitroisoquinoline isomers?

A6: While optimizing the reaction to favor one isomer is the best strategy, separation of the resulting mixture is often necessary.

  • Fractional Crystallization: The isomers may have different solubilities in various solvents. Experiment with recrystallization from solvents like ethanol, methanol, or ethyl acetate. This can be an effective method, though it may require multiple cycles.

  • Column Chromatography: This is the most reliable method for separating isomers with different polarities. Use a silica gel column with a suitable eluent system. A gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Monitor the separation by Thin Layer Chromatography (TLC) to optimize the solvent system.

Detailed Experimental Protocols
Protocol 1: Selective Synthesis of 5-Nitroisoquinoline

This protocol is adapted from established procedures and is optimized for the selective formation of the 5-nitro isomer.[7]

Materials:

  • Isoquinoline (3.0 g, 23.2 mmol)

  • Concentrated Sulfuric Acid (98%, 40 mL)

  • Potassium Nitrate (KNO₃, 2.8 g, 27.8 mmol)

  • Ice water

  • Ammonia solution (for neutralization)

  • Methyl tert-butyl ether (MTBE) for washing

Procedure:

  • Cooling: In a flask equipped with a magnetic stirrer and a thermometer, add 40 mL of concentrated sulfuric acid. Cool the acid to -15°C using a dry ice-acetone bath.

  • Substrate Addition: Slowly add the isoquinoline (3.0 g) to the cold, stirred sulfuric acid, ensuring the temperature does not rise above -10°C.

  • Nitrating Agent Addition: Once the isoquinoline is fully dissolved, begin the portion-wise addition of solid potassium nitrate (2.8 g). Add the KNO₃ in four equal portions, waiting 30 minutes between each addition. Maintain vigorous stirring and keep the temperature at -15°C.

  • Reaction: After the final addition, allow the reaction mixture to gradually warm to room temperature while continuing to stir for 3 hours.

  • Quenching: Carefully pour the reaction mixture into 100 mL of ice water with stirring.

  • Neutralization: Cool the aqueous mixture in an ice bath and slowly neutralize by adding ammonia solution until the pH is between 8 and 10. A yellow solid should precipitate.

  • Isolation: Collect the precipitated yellow solid by filtration. Wash the solid thoroughly with water and then with methyl tert-butyl ether (2 x 100 mL) to remove any unreacted starting material and other impurities.

  • Drying: Dry the solid product under vacuum to yield 5-nitroisoquinoline. The reported yield for this procedure is nearly quantitative (4.0 g).[7]

References
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defence Science and Technology Organisation.[Link]

  • Chapter 7: Quinolines and Isoquinolines. University Course Material.[Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.[Link]

  • Condensed Five and Six-Membered Heterocyclic Systems. University Course Material.[Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.[Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org.[Link]

  • Isoquinoline. Scanned University Text.[Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI.[Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University Lecture Notes.[Link]

  • Scope of nitroquinolines and 5‐nitroisoquinoline with alkylamines. ResearchGate.[Link]

  • Product Class 5: Isoquinolines. Science of Synthesis.[Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.[Link]

  • Fused Ring Heterocycles. University Course Material.[Link]

Sources

Optimization

Preventing dehalogenation during nitro group reduction

Ticket #404: Preserving Carbon-Halogen Bonds During Nitro Reduction Status: Open Priority: Critical Overview: The Dehalogenation Dilemma Welcome to the HaloGuard™ Support Center. You are likely here because your nitro re...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Preserving Carbon-Halogen Bonds During Nitro Reduction Status: Open Priority: Critical

Overview: The Dehalogenation Dilemma

Welcome to the HaloGuard™ Support Center. You are likely here because your nitro reduction protocol is aggressively cleaving Carbon-Halogen (C-X) bonds, turning your precious halo-aniline into a useless aniline byproduct.

The Root Cause: Standard hydrogenation catalysts (Pd/C) operate via a mechanism that favors oxidative addition . The metal center inserts into the C-X bond (especially C-I and C-Br) faster than or competitively with the reduction of the nitro group.

  • Reactivity Order (Risk Level):

    
    
    
  • The Fix: You must decouple the nitro reduction potential from the hydrodehalogenation potential by altering the catalyst surface electronic state or switching to a chemoselective electron transfer mechanism.

Diagnostic Decision Matrix

Before selecting a protocol, identify your specific constraints using this logic flow.

G Start START: Select Halogen Type IodoBromo Iodine (I) or Bromine (Br) Start->IodoBromo ChloroFluoro Chlorine (Cl) or Fluorine (F) Start->ChloroFluoro PtV Method A: Pt/C (Sulfided or Vanadium Doped) IodoBromo->PtV Industrial / Flow Chem FeAcid Method B: Fe / AcOH (Bechamp) IodoBromo->FeAcid Scale > 10g (Robust) SnCl2 Method C: SnCl2 (Stannous Chloride) IodoBromo->SnCl2 Scale < 1g (High Value) ChloroFluoro->PtV Chlorine (Robust) PdPoison Method D: Pd/C + Inhibitor (Sulfide/Amine) ChloroFluoro->PdPoison Chlorine (Sensitive) StandardPd Standard Pd/C Hydrogenation ChloroFluoro->StandardPd Fluorine Only

Figure 1: Protocol Selection Logic. Use this flow to determine the safest reduction method based on halogen lability and reaction scale.

Tier 1: Catalytic Hydrogenation (Modifying the Surface)

Best for: Scalable reactions where metal waste (Fe/Sn) is unacceptable.

Scenario A: You must use Pd/C (Palladium on Carbon)

Palladium is the most aggressive dehalogenator. If you cannot switch metals, you must "poison" the catalyst to inhibit the active sites responsible for C-X insertion without stopping nitro reduction.

  • The Inhibitor: Diphenylsulfide (

    
    ) or Dimethyl Sulfoxide (DMSO).
    
  • Mechanism: Sulfur binds to the highly active "kink" sites on the Pd surface (responsible for dehalogenation) while leaving the planar terrace sites available for nitro reduction.

Protocol 1: Poisoned Pd/C Hydrogenation

  • Charge: Substrate (1.0 equiv) in MeOH or EtOH.

  • Add Inhibitor: Add 0.5 - 1.0 mol% of Diphenylsulfide or DMSO relative to the substrate.

    • Note: Some users report success with ethylenediamine as an additive.

  • Catalyst: Add 5% Pd/C (typically 5-10 wt% loading).

  • Reaction: Hydrogenate at 1 atm (balloon) . Do not pressurize. High pressure forces dehalogenation.

  • Monitoring: Stop immediately upon consumption of starting material. Over-reduction will strip the halogen eventually.

Scenario B: Switching to Platinum (Pt)

Platinum is inherently less prone to oxidative addition into C-X bonds than Palladium.

  • Recommendation: Use 5% Pt/C (Sulfided) . This is commercially available and specifically designed for halo-nitro reductions.

  • Advanced Option: Pt-V/C (Vanadium-doped Platinum) . The vanadium modifier alters the electronic density of Pt, suppressing dehalogenation almost entirely while accelerating nitro reduction [1].

Tier 2: Dissolving Metal Reductions (Chemoselective)

Best for: Lab-scale synthesis (10mg - 50g) of Iodo- and Bromo-arenes.

Method C: The "Clean" Iron Reduction (Modified Bechamp)

Iron reduction is the "gold standard" for selectivity but is hated for its messy workup (iron sludge emulsions). Follow this specific workup to avoid the emulsion nightmare.

Protocol:

  • Mix: Nitroarene (1 equiv) in EtOH:Water:Glacial Acetic Acid (4:1:1) .

  • Activate: Add Iron Powder (3-5 equiv) . Tip: Use reduced iron powder, <10 micron.

  • Heat: Stir vigorously at 60-70°C. Reaction is usually complete in 1-2 hours.

  • The "Anti-Emulsion" Workup (Crucial Step):

    • Do NOT just filter and extract. The iron hydroxides will trap your product.

    • Step A: Dilute with EtOAc.

    • Step B: Add Celite and stir for 5 minutes.

    • Step C: Filter through a Celite pad .[1]

    • Step D (The Secret): Wash the organic filtrate with saturated aqueous EDTA or Rochelle's Salt solution. This sequesters leached iron ions that cause emulsions.

    • Step E: Wash with

      
       to remove acetic acid, then Brine. Dry and concentrate.
      
Method D: Stannous Chloride (

)

Use this for high-value, small-scale intermediates where yield is more important than cost/toxicity.

Protocol:

  • Dissolve: Nitroarene (1 equiv) in Ethanol or EtOAc .

  • Add:

    
     (5.0 equiv).
    
  • Conditions: Stir at 70°C (Ethanol) or reflux.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour onto ice/water.

    • Basify carefully with saturated

      
       to pH 8 (thick white precipitate forms).
      
    • Do not filter yet. Add EtOAc and stir vigorously.

    • Filter the biphasic mixture through Celite to remove tin salts. Separate layers.

Comparative Data: Yield vs. Selectivity
MethodCatalyst/ReagentHalogen Tolerance (I/Br)Workup DifficultyScalability
Standard H2 Pd/CPoor (0-20% retention)EasyHigh
Poisoned H2 Pd/C +

Good (80-95% retention)EasyHigh
Sulfided Pt Pt(S)/CExcellent (>98% retention)EasyHigh
Iron Red. Fe / AcOHPerfect (>99% retention)Difficult (Emulsions)Medium
Tin Red.

Perfect (>99% retention)Medium (Toxic waste)Low
Transfer H2 Pd/C + HydrazineVariable (Temp dependent)EasyMedium
FAQ: Troubleshooting Common Failures

Q: I used Fe/AcOH and my yield is >100%. What is this red solid? A: That is iron oxide/hydroxide ("rust") carried over into your organic phase. You skipped the Celite filtration or didn't wash with a chelator (EDTA/Rochelle's salt). Re-dissolve in EtOAc and filter through a tight Celite pad again.

Q: My Pt/C reaction stalled at 50% conversion. A: Sulfided Pt catalysts are slower than Pd.

  • Increase temperature to 40-50°C.

  • Increase pressure slightly (to 3 bar/45 psi) – Pt is forgiving enough to handle this without dehalogenating.

Q: Can I use


? 
A:  Generally, no. Sodium borohydride does not reduce nitro groups efficiently without a catalyst (like 

), which brings you back to the dehalogenation problem (active Ni species).

Q: I see an "Azoxy" intermediate. Is my reaction stuck? A: This is common in chemical reductions (Fe/Sn). It usually means you are under-dosed on the metal or the reaction temperature is too low. Add 1 more equivalent of Fe/Sn and increase heat by 10°C.

References
  • Selective Hydrogenation of Halogenated Nitroaromatics

    • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Title: Hydrogenation of halonitrobenzenes without dehalogenation (Patent US5068436A).
  • Iron Reduction Workup Strategies

    • Title: Working up nitroarene reductions with iron powder - strategies for dealing with the gel
    • Source: Reddit ChemPros (Community Valid
    • URL:[Link]

  • Transfer Hydrogenation (Hydrazine)

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Safety in Handling Nitro-halogenated Heterocycles

A Senior Application Scientist's Guide for Researchers Welcome to the Technical Support Center for the safe handling of nitro-halogenated heterocycles. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the Technical Support Center for the safe handling of nitro-halogenated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who work with these potent and often hazardous molecules. The information herein synthesizes established safety protocols with field-proven insights to ensure both the integrity of your research and the safety of your laboratory personnel. Nitro-halogenated heterocycles are indispensable in modern chemistry, yet their unique combination of functional groups necessitates a rigorous and informed approach to safety.[1][2] The presence of an electron-withdrawing nitro group on an aromatic system, often coupled with halogens, can render these compounds thermally sensitive, reactive, and toxic.[3][4][5][6] This guide provides direct answers to common challenges and outlines clear, actionable protocols for their safe management.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the lifecycle of experiments involving nitro-halogenated heterocycles, from initial planning to waste disposal.

Part 1: Risk Assessment & Handling Precautions

Q1: I'm planning a new synthesis with a nitro-halogenated pyridine. What are the first steps in assessing the risks?

A1: A thorough risk assessment is the most critical step before any practical work begins.[7][8] The process involves more than just reading a Safety Data Sheet (SDS); it requires critical thinking about the specific context of your experiment.

  • Evaluate the Molecule's Intrinsic Hazards: The combination of a nitro group (an oxidizing functional group) and a halogen on a heterocyclic ring can create compounds with explosive potential.[6] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, and the molecule's overall stability can be unpredictable.[3][5] Multiple nitro groups significantly increase the risk of explosive decomposition.[6]

  • Analyze the Reaction Conditions: Consider all reagents, intermediates, and potential byproducts. Are you using strong bases that could form explosive metal nitrophenoxides?[6] Are you running the reaction at elevated temperatures that could initiate thermal decomposition?[9] A key principle is to start with small-scale experiments to understand the reaction's behavior before scaling up.[7]

  • Consult the Literature: Search for reports on similar compounds or reactions. Have there been any documented safety incidents? Understanding the mechanistic pathways can help predict potential hazards.

  • Develop a Written Plan: Your risk assessment should culminate in a written Standard Operating Procedure (SOP) that includes engineering controls (e.g., fume hood, blast shield), required PPE, and emergency procedures.[10][11]

Q2: What are the primary routes of exposure to these compounds and their associated health risks?

A2: The primary routes of exposure are inhalation of dust or aerosols, skin contact, and ingestion.[12] Nitroaromatic compounds are known for their systemic toxicity.[3][12][13]

  • Systemic Toxicity: A significant hazard of aromatic nitro compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[12] This leads to cyanosis (blue discoloration of the skin), headache, dizziness, and in severe cases, cardiac dysrhythmias and spasms.[12]

  • Dermal Absorption: Many of these compounds can be readily absorbed through the skin, making dermal contact a critical exposure route.[12]

  • Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are suspected or established carcinogens and mutagens, partly due to their ability to be reduced to carcinogenic aromatic amines in vivo.[3]

  • Irritation: They are often classified as skin, eye, and respiratory irritants.[14]

Q3: Are there specific handling techniques I should use to minimize risk?

A3: Yes. Always handle these compounds with the assumption that they are highly hazardous.

  • Work in a Controlled Area: All handling of solids and solutions should be done within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

  • Avoid Dust Generation: When weighing or transferring solids, do so carefully to minimize the creation of airborne dust.[12][15]

  • Use Spark-Proof Tools: If there is any risk of forming shock-sensitive or explosive materials (e.g., picrate-like salts), use non-sparking tools made of materials like bronze or beryllium-copper.[15][16]

  • Ground Equipment: Take precautions against static discharge, which can be an ignition source for sensitive compounds or flammable solvent vapors. This includes grounding equipment and maintaining appropriate humidity levels (40-60%).[11]

  • Add Reagents Slowly: Never add reagents quickly to a reaction mixture. Add them portion-wise to control the reaction rate and any potential exotherm.[17]

Part 2: Personal Protective Equipment (PPE)

Q1: What is the minimum required PPE for handling nitro-halogenated heterocycles?

A1: The minimum PPE should always include chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves. However, a risk assessment may determine that additional protection is necessary.[15][18] Never wear contact lenses in the lab when working with these materials.[17]

Q2: How do I select the right type of gloves?

A2: Glove selection is critical and depends on the specific chemical and the solvent being used.[19]

  • Nitrile Gloves: These are a common choice and offer good short-term protection against a variety of chemicals, but they are not universally protective.[14][19]

  • Check Compatibility Charts: Always consult the glove manufacturer's chemical resistance guide to verify that your chosen glove material is suitable for the specific nitro-halogenated compound and any solvents you are using.

  • Inspect and Change Frequently: Inspect gloves for any signs of degradation or puncture before each use.[15] Change gloves immediately upon contamination and after each use.[19] Do not leave the laboratory while wearing gloves.[17]

Q3: When is a face shield or respiratory protection necessary?

A3: A face shield worn over safety goggles is required whenever there is a significant risk of explosion, splashing, or a highly exothermic reaction.[15][19] Respiratory protection is needed if engineering controls (like a fume hood) are insufficient to control exposure to dust or vapors below permissible limits.[15][19] The type of respirator cartridge must be selected based on the specific chemical hazard (e.g., organic vapor/acid gas).[15]

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 or NIOSH standards are mandatory to protect against splashes.[15] A face shield is required over goggles for high-risk operations to protect the entire face from splashes or explosions.[19]
Skin/Body Protection Flame-Resistant Lab CoatA flame-resistant coat (e.g., Nomex®) worn fully buttoned provides protection against fire and chemical splashes.[19] Standard cotton coats are not sufficient for energetic materials.
Chemical-Resistant GlovesNitrile or butyl rubber gloves are often suitable, but compatibility must be verified.[15][16] Inspect before use and change immediately upon contamination.[19]
Closed-toe ShoesShoes must cover the entire foot to protect from spills.[19]
Respiratory Protection Air-Purifying RespiratorRequired if engineering controls cannot maintain exposure below established limits. Use appropriate cartridges (e.g., OV/AG/P99) based on a formal hazard assessment.[15]
Part 3: Storage & Waste Disposal

Q1: How should I store these compounds to ensure stability and safety?

A1: Proper storage is crucial to prevent decomposition and accidents.

  • Segregation: Store nitro-halogenated heterocycles away from incompatible materials, especially reducing agents, strong acids, strong bases, and flammable materials.[16][20] Aromatic nitro compounds can react explosively with bases like sodium hydroxide.[6]

  • Controlled Environment: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[16][20]

  • Secure Storage: If the material is particularly energetic or has potential for misuse, it must be stored in locked storage.[10]

  • Original Containers: Keep compounds in their original, tightly closed containers with clear and accurate labels.[16]

Q2: What is the correct procedure for disposing of waste containing nitro-halogenated heterocycles?

A2: Chemical waste must be disposed of according to institutional and local regulations.[21] Never dispose of these chemicals down the drain.[10]

  • Labeling: All waste containers must be clearly labeled with their full chemical contents.

  • Segregation: Do not mix incompatible waste streams. Keep halogenated and non-halogenated solvent waste separate, and do not mix strong oxidizers with organic waste.

  • Quenching: Before disposal, any highly reactive intermediates or excess reagents in a reaction mixture must be carefully quenched. (See Protocol for Quenching a Reactive Intermediate).

  • Collection: Use a designated, closed container for waste collection.[15] Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.

Part 4: Emergency Procedures & Spill Management

Q1: What should I do immediately if I spill a small amount of a nitro-halogenated compound in the fume hood?

A1: For a minor spill contained within a fume hood, you can typically manage it yourself if you have been trained and have the correct materials.

  • Alert: Notify others in the immediate area of the spill.[22]

  • Protect: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.[22]

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels initially.

  • Clean: Once absorbed, carefully sweep the material into a suitable, closed container for disposal.[15] Use non-sparking tools if necessary.

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[23] Place all cleanup materials into the waste container.

  • Dispose: Label the container as hazardous waste and arrange for disposal through your EHS office.

Q2: What constitutes a "major spill," and what is the emergency response?

A2: A major spill is one that is outside of a containment area (like a fume hood), involves a large quantity of material, presents a fire or explosion hazard, or has resulted in personal injury or exposure.

  • Evacuate: Immediately alert everyone in the lab and evacuate the area.[15]

  • Isolate: Close the doors to the laboratory to contain the spill.

  • Call for Help: Activate the fire alarm if there is a fire or explosion risk. Call your institution's emergency number (e.g., Public Safety, EHS) and provide details about the location, the chemical spilled, and the approximate quantity.[23][24]

  • Assist: If someone has been exposed, guide them to an emergency shower or eyewash station and assist them as needed.[24] Remove contaminated clothing.[22]

Q3: How should I respond to personal exposure (skin or eye contact)?

A3: Immediate action is critical to minimize harm.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with copious amounts of cool water for at least 15 minutes.[12][22] Use an emergency safety shower if the area of contact is large. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[25][26] Remove contact lenses if present and easy to do.[25] Seek immediate medical attention.[12]

Troubleshooting Guides

Scenario 1: My reaction is showing an unexpected exotherm or color change.

  • Problem: This could be a sign of a runaway reaction or the formation of unstable, energetic byproducts.

  • Immediate Action:

    • Remove Heat: If the reaction is being heated, immediately remove the heat source.

    • Provide Cooling: If it is safe to do so, use an ice bath to cool the reaction vessel.[10]

    • Alert Supervisor: Inform your supervisor or a colleague immediately. Do not leave the reaction unattended.

    • Prepare for Evacuation: If the exotherm cannot be controlled, alert others in the lab and be prepared to evacuate. Lower the fume hood sash completely.

  • Causality & Prevention: Unexpected exotherms can be caused by impurities, incorrect stoichiometry, or insufficient heat dissipation. Always research the thermal stability of your reactants and products.[9] When scaling up, ensure the vessel size and cooling capacity are adequate to manage the increased heat of reaction.

Scenario 2: I found a container of an old nitroaromatic compound that has discolored or has crystalline growth around the cap.

  • Problem: This could indicate decomposition, which may lead to the formation of shock-sensitive or explosive compounds (e.g., picric acid-like substances).

  • Immediate Action:

    • DO NOT MOVE OR OPEN THE CONTAINER. Friction from opening a cap with crystalline material could be sufficient for detonation.

    • Isolate the Area: Cordon off the area around the container.

    • Contact EHS: Immediately contact your institution's Environmental Health and Safety or hazardous materials team. They are trained to handle potentially explosive materials.

  • Causality & Prevention: Over time, some nitroaromatic compounds can degrade, especially in the presence of moisture or impurities. Regularly inspect your chemical inventory and dispose of old or unneeded chemicals promptly.

Experimental Protocols

Protocol: Quenching of a Reactive Intermediate

This protocol is a general guideline for neutralizing highly reactive reagents or intermediates at the end of a reaction. The choice of quenching agent must be tailored to the specific chemistry.

  • Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an appropriate bath (e.g., an ice-water bath).[27]

  • Initial Quench (Least Reactive): Slowly add a less reactive protic solvent, such as isopropanol, via a syringe or dropping funnel.[27] Monitor for any temperature increase or gas evolution. Continue adding until the exothermic reaction subsides.

    • Rationale: Starting with a less reactive quencher allows for better control over the rate of reaction, preventing a dangerous buildup of heat or gas.

  • Secondary Quench (More Reactive): Once the initial quench is complete, slowly add a more reactive solvent like methanol or ethanol to ensure all highly reactive material is consumed.[27]

    • Rationale: This step ensures the complete destruction of any remaining reactive species that did not react with the milder quenching agent.

  • Final Quench (Water): After the reaction with alcohol is complete, very slowly add water to neutralize any remaining reactive materials.[27]

    • Rationale: Water is a strong neutralizing agent but can react violently with certain reagents if added first. It is the final step to ensure the mixture is safe for workup and disposal.

  • Workup: The neutralized mixture can now be safely processed for product isolation.

Visualizations & Data

Diagram: Risk Assessment Workflow

This diagram outlines the logical flow for conducting a risk assessment before starting an experiment with nitro-halogenated heterocycles.

RiskAssessment cluster_Plan Planning Phase cluster_Control Control Measures cluster_Action Execution Phase Start Identify Need for New Experiment Review Review Literature & SDS Start->Review Analyze Analyze Hazards: - Chemical Reactivity (Reactants, Products) - Toxicity & Exposure Routes - Process Conditions (Temp, Pressure) DevelopControls Develop Controls: - Engineering (Hood, Shield) - Administrative (SOPs, Training) - PPE Selection Analyze->DevelopControls Review->Analyze EmergencyPlan Create Emergency Plan: - Spill Response - Exposure Response - Quenching Protocol DevelopControls->EmergencyPlan Approval Obtain Supervisor Approval EmergencyPlan->Approval Proceed Proceed with Experiment (Small Scale First) Approval->Proceed Approved Stop STOP & Re-evaluate Approval->Stop Not Approved

Caption: A workflow for pre-experiment risk assessment.

Diagram: Emergency Spill Response Decision Tree

This diagram provides a decision-making framework for responding to a chemical spill.

SpillResponse Spill Spill Occurs Assess Assess Situation: - What was spilled? - How much? - Is anyone exposed? - Fire/Explosion risk? Spill->Assess MinorSpill Minor Spill (Contained, No Injury) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontained, Injury, Fire Risk) Assess->MajorSpill Major Cleanup Trained Personnel Cleanup: 1. Alert Others 2. Wear PPE 3. Contain & Absorb 4. Decontaminate Area 5. Dispose of Waste MinorSpill->Cleanup Evacuate EVACUATE AREA 1. Alert Everyone 2. Isolate Area (Close Doors) 3. Call Emergency Services/EHS 4. Assist Exposed Persons MajorSpill->Evacuate

Caption: A decision tree for emergency spill response.

References

  • DSIAC. (2019).
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • Ren, Y., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]

  • Case Western Reserve University. (2019).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • University of Alabama in Huntsville. (n.d.).
  • Purdue University. (2024).
  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 59, 121–128. [Link]

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Puzyn, T., et al. (2009). Structure-Toxicity Relationships of Nitroaromatic Compounds. QSAR & Combinatorial Science, 28(6-7), 709-717. [Link]

  • Franklin Associates. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. [Link]

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Columbia University. (n.d.). Emergency Spill Procedures. [Link]

  • Massachusetts Institute of Technology. (n.d.). SAFETY.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 1-Chloro-2,4-dinitrobenzene.
  • Chemius. (2024).
  • Kao Chemicals. (2024).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Hagedorn AG. (2019). EC-Safety Data Sheet for Hacoplast (Collodion Cotton).
  • Tufts University. (n.d.). Hazardous Materials Spill. [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. [Link]

  • Stoessel, F. (2006). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Organic Process Research & Development, 10(4), 743-749. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • de la Torre, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

Sources

Optimization

Troubleshooting Low Yields in Suzuki Coupling of Electron-Deficient Aryls

<Technical Support Center > Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encounter...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center >

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, specifically when using electron-deficient aryl partners. Here, we move beyond simple procedural lists to explain the underlying chemical principles governing these powerful C-C bond-forming reactions. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve success in your synthetic endeavors.

Introduction: The Challenge of Electron-Deficient Partners

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[1][2] However, the electronic nature of the coupling partners significantly impacts reaction efficiency. While electron-withdrawing groups on an aryl halide can accelerate the initial, often rate-limiting, oxidative addition step, electron-deficient boronic acids or esters can be problematic.[3][4][5] Their reduced nucleophilicity can slow down the critical transmetalation step, leading to low conversion and the formation of undesired side products.[4] This guide provides a structured approach to overcoming these common hurdles.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction with an electron-deficient aryl bromide/chloride shows low conversion of the starting material. What are the likely causes and how can I improve the yield?

Low conversion is a common issue, often stemming from a sluggish step in the catalytic cycle. With electron-deficient partners, the focus often shifts from oxidative addition to transmetalation or reductive elimination.

Core Problem: The catalytic cycle is stalled, most likely at the transmetalation step due to the poor nucleophilicity of the electron-deficient boronic acid/ester or a suboptimal catalyst system that disfavors one of the key steps.

Troubleshooting Workflow:

G cluster_ligand Ligand Choice is Critical cluster_base Base Activates Boronic Acid cluster_boron Boron Reagent Stability A Low Conversion Observed B Step 1: Evaluate Catalyst System (Ligand & Precursor) A->B Initial Check C Step 2: Optimize Base Selection B->C If conversion remains low L1 Use Electron-Rich, Bulky Ligands (e.g., Buchwald-type, NHCs) D Step 3: Assess Boron Source & Quality C->D If side products dominate B1 Use Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) E Successful Coupling D->E Optimization Complete BO1 Confirm Boronic Acid Integrity (Consider Pinacol Ester) L2 Rationale: Accelerates Oxidative Addition & Reductive Elimination L1->L2 B2 Rationale: Forms more nucleophilic 'ate' complex for transmetalation B1->B2 BO2 Rationale: Prevents protodeboronation and ensures active reagent BO1->BO2

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Re-evaluate Your Ligand: For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[6] Electron-rich, bulky monophosphine ligands (often called "Buchwald ligands" like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are essential.[6][7]

    • Causality: These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) center. This accelerates the oxidative addition of even less reactive aryl chlorides and enhances the final, product-releasing reductive elimination step.[3] For electron-deficient systems, a catalyst that speeds up the entire cycle is crucial to prevent stalling.[7]

  • Strengthen Your Base: The base plays a critical role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate ("ate") complex.[8][9]

    • Recommendation: For electron-deficient boronic acids, weaker bases like Na₂CO₃ may not be sufficient. Switch to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] These bases have higher solubility in common organic solvents and more effectively drive the formation of the reactive boronate species.[10]

  • Check Your Boron Reagent: Boronic acids, especially electron-deficient ones, can be prone to decomposition via protodeboronation (replacement of the boron group with a hydrogen atom).[2][11]

    • Protocol: Always use fresh, high-purity boronic acid. If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[12][13] While esters are less reactive, their increased stability can prevent reagent degradation over the course of a long reaction, ultimately leading to higher yields.[12]

Q2: My reaction is producing significant amounts of homocoupled boronic acid byproduct. What is causing this and how can I suppress it?

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is a common side reaction, often indicating issues with the catalyst or the reaction atmosphere.

Core Problem: Oxidative processes are competing with the desired cross-coupling pathway. This can be caused by the presence of oxygen or a palladium catalyst that is prone to side reactions.

Detailed Solutions:

  • Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[11] In the presence of O₂, a side-cycle involving the oxidative homocoupling of the boronic acid can become dominant.

    • Experimental Protocol: Degassing and Inert Atmosphere

      • Solvent Degassing: Before use, sparge your solvent (e.g., toluene, dioxane) with a steady stream of argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (at least 3 cycles) for maximum oxygen removal.

      • Reaction Setup: Assemble your reaction flask with all solid reagents (aryl halide, boron source, base, catalyst, ligand).

      • Purging: Evacuate the flask under high vacuum and backfill with an inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle 3-5 times.

      • Solvent Addition: Add the degassed solvent via cannula or syringe under a positive pressure of inert gas.

      • Maintenance: Maintain a slight positive pressure of the inert gas (e.g., using a balloon or bubbler) throughout the reaction.

  • Modify the Catalyst System: Some palladium sources and ligands are more prone to promoting homocoupling.

    • Recommendation: If using Pd(OAc)₂, which is a Pd(II) source, ensure your ligand can effectively reduce it in situ to the active Pd(0) state. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.[14] Additionally, certain bulky ligands that favor the desired catalytic cycle can minimize side reactions.[15]

Q3: I am observing significant protodeboronation of my boronic acid starting material. Why is this happening?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is particularly problematic for electron-deficient and heteroaromatic boronic acids.[2]

Core Problem: The boronic acid is reacting with a proton source in the reaction mixture before it can participate in the catalytic cycle.

Troubleshooting Decision Tree:

G A Protodeboronation Observed B Is an aqueous base used? A->B C Is the reaction run at high temp for long duration? B->C No D Switch to anhydrous conditions (e.g., K3PO4, dry solvent) B->D Yes E Use a more stable boron source (Pinacol or MIDA ester) C->E Yes F Optimize for faster kinetics (More active ligand/catalyst) C->F Yes G Problem Mitigated D->G E->G F->G

Caption: Decision tree for addressing protodeboronation.

Detailed Solutions:

  • Minimize Water: While many Suzuki protocols use aqueous bases, water is a proton source that can facilitate protodeboronation.

    • Recommendation: Use a finely powdered, anhydrous base like K₃PO₄ with a thoroughly dried, non-protic solvent (e.g., dioxane, toluene).[16] If a co-solvent is needed for solubility, minimize the amount of water or consider alternatives.

  • Increase Reaction Rate: If the desired cross-coupling is slow, the sensitive boronic acid has more time to decompose.

    • Recommendation: Employ a more active catalytic system (see Q1 recommendations on ligands) to accelerate the cross-coupling, making it outcompete the decomposition pathway.[6] Sometimes, a slight increase in temperature can accelerate the desired reaction more than the side reaction, but this must be evaluated on a case-by-case basis.

  • Use a More Stable Boron Reagent: As mentioned previously, boronate esters are significantly more stable towards protodeboronation than their corresponding acids.[1][12]

    • Recommendation: Synthesize or purchase the pinacol (Bpin), neopentylglycol, or MIDA boronate ester of your electron-deficient aryl. MIDA boronates are particularly robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[13]

Data Summary: Choosing the Right Components

Effective troubleshooting requires a systematic approach to varying reaction parameters. The tables below provide a starting point for your optimization efforts.

Table 1: Comparison of Common Bases for Electron-Deficient Couplings

BasepKa of Conj. AcidCommon SolventsStrengthsWeaknesses
Na₂CO₃10.3Toluene/H₂O, DMFInexpensive, widely usedOften too weak for challenging couplings.[17]
K₃PO₄12.3Dioxane, Toluene, THFStrong, good for anhydrous conditions, effective for electron-poor partners.[16]Can be heterogeneous, requiring vigorous stirring.
Cs₂CO₃10.3Dioxane, Toluene, DMFHigh solubility in organic solvents, very effective.[10]Higher cost.
KF3.2THF, DioxaneMild, useful for base-sensitive functional groups.Generally not strong enough for difficult couplings.

Table 2: Ligand Selection Guide for Challenging Suzuki Couplings

Ligand ClassExample(s)Key CharacteristicsBest For...
TriarylphosphinesPPh₃Standard, robust, inexpensiveSimple, electron-neutral aryl bromides/iodides.
Bulky AlkylphosphinesP(t-Bu)₃, PCy₃Very electron-donating, bulkyAccelerating oxidative addition of aryl chlorides.[3]
Buchwald-type BiarylphosphinesSPhos, XPhos, RuPhosHighly active, bulky, electron-richGeneral purpose for difficult substrates, including electron-poor aryls and sterically hindered partners.[6][15]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, thermally stableHigh-temperature reactions, coupling of aryl chlorides.[9]

References

  • Chemler, S. R.; Trauner, D. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Friis, S. D.; Taaning, R. H.; Lindhardt, A. T.; Skrydstrup, T. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Lenstra, D. C.; van der Vlugt, J. I.; Grützmacher, H. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Lima, C. F. R. A. C.; Rodrigues, A. S. M. C.; Silva, A. M. S.; Santos, L. M. N. B. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Yang, Z. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Myers Group. The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Green, M. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Plenio, H.; Fleck, N. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Singer, R. A.; Tom, N. J.; Frost, H. N.; Grushin, V. V. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. ResearchGate. [Link]

  • Cheng, C.; Hartwig, J. F. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Shields, J. D.; Gray, E. E.; Doyle, A. G. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]

  • Li, Z.; Gelbaum, C.; Liotta, C. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • Al-Amin, M.; Roth, G.; Li, M.; Weibel, J.-M.; Pale, P.; Blanc, A. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 5-Nitro and 8-Nitroisoquinoline Isomers

Welcome to the technical support center for the chromatographic separation of 5-nitro and 8-nitroisoquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 5-nitro and 8-nitroisoquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. The separation of these positional isomers is a significant analytical challenge due to their nearly identical physicochemical properties.[1] This guide offers practical, field-proven insights to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-nitro and 8-nitroisoquinoline isomers so challenging?

The primary difficulty in separating 5-nitro and 8-nitroisoquinoline lies in their structural similarity. As positional isomers, they share the same molecular formula and weight, with the only difference being the position of the nitro group on the isoquinoline ring. This subtle structural variation results in very similar polarities and pKa values, making them difficult to resolve with standard chromatographic techniques.[1][2]

Q2: What are the most effective chromatographic techniques for separating these isomers?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for this separation.[1] However, success often hinges on meticulous optimization of the stationary phase, mobile phase composition, and pH. Other techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC) can also be employed, but RP-HPLC generally offers a good balance of resolution, sensitivity, and accessibility.

Q3: What initial steps should I take when developing a separation method?

A logical starting point is to screen different stationary phases and mobile phase compositions. For stationary phases, beyond a standard C18 column, consider those with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer beneficial π-π interactions.[3] For the mobile phase, a good initial approach is to use a gradient of an organic modifier (like acetonitrile or methanol) in a buffered aqueous solution.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of 5-nitro and 8-nitroisoquinoline isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks in RP-HPLC

This is the most common challenge. The following systematic approach can help improve the separation.

Troubleshooting Workflow: Enhancing Peak Resolution

Caption: A systematic workflow for troubleshooting poor peak resolution.

Detailed Steps:
  • Mobile Phase pH Adjustment: The ionization state of the nitroisoquinoline isomers can significantly affect their retention.

    • Protocol: Prepare a series of mobile phases with buffered pH values. Since isoquinoline has a pKa around 5.4, exploring a pH range of 3 to 6 is a good starting point. Using a buffer like phosphate or acetate is crucial for maintaining a stable pH.[5]

  • Optimization of Organic Modifier: The type and concentration of the organic solvent are critical for selectivity.

    • Protocol: Experiment with both acetonitrile and methanol as the organic modifier. Sometimes, a ternary mixture (e.g., water, acetonitrile, and methanol) can provide unique selectivity. Start with a shallow gradient and progressively make it steeper to find the optimal elution profile.

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity for these isomers.

    • Recommendation: Phenyl-based columns (e.g., Phenyl-Hexyl) or those with pentafluorophenyl (PFP) phases are excellent candidates.[3] These stationary phases can engage in π-π interactions with the aromatic rings of the isomers, offering a different separation mechanism than the purely hydrophobic interactions of a C18 column.[3] Columns with embedded polar groups can also provide alternative selectivity.[6]

  • Use of Ion-Pair Reagents: For basic compounds like nitroisoquinolines, adding an ion-pair reagent to the mobile phase can improve retention and resolution.

    • Protocol: Introduce an ion-pairing reagent such as sodium dodecyl sulfate (SDS) at a concentration of 5-10 mM into the mobile phase. The mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analytes to ensure they are in their protonated form.[5]

Issue 2: Inconsistent Retention Times

Fluctuations in retention times can compromise the reliability of your analysis.

Troubleshooting Logic: Diagnosing Retention Time Variability

Caption: A logical approach to diagnosing inconsistent retention times.

Corrective Actions:
  • System Stability: Check for leaks in the pump, injector, and fittings, as these can cause flow rate fluctuations.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Flushing with at least 10-20 column volumes is recommended.[5]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Ensure accurate and consistent preparation for each batch.

Issue 3: Peak Tailing

Peak tailing can affect peak integration and reduce resolution.

Potential Causes and Solutions:
  • Secondary Interactions: Tailing can be caused by interactions between the basic nitroisoquinoline analytes and acidic silanol groups on the silica-based stationary phase.

    • Solution: Use a column with low silanol activity or end-capping.[7] Operating at a lower pH (e.g., pH 3) can also help by protonating the silanol groups and reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Experimental Protocols

Example Protocol for RP-HPLC Separation

This protocol is a starting point and may require further optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient 20% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Example Protocol for Thin-Layer Chromatography (TLC) Screening

TLC can be a valuable tool for quickly screening different solvent systems to find a suitable mobile phase for HPLC method development.

ParameterRecommended Condition
Stationary Phase Silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate (5:1, v/v)[8]
Visualization UV light (254 nm) and/or iodine vapor[9]

Procedure:

  • Dissolve the mixture of 5-nitro and 8-nitroisoquinoline in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[10]

  • Spot the sample onto the TLC plate, ensuring the spots are small and do not overload the plate.[11]

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to move up the plate.[11]

  • Remove the plate, mark the solvent front, and visualize the spots under UV light and/or in an iodine chamber.[9]

  • Calculate the Retention Factor (Rf) for each spot to assess the separation.[12]

References

  • Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography - Benchchem.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.
  • Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies - PMC.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters.
  • GENERAL HPLC METHODS.
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • (PDF) Synthesis of 5-Bromoisoquinoline and - Amanote Research.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - MDPI.
  • Thin Layer Chromatography.
  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder.
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts.
  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation.
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor.
  • Isomer separation by CPC chromatography - RotaChrom.
  • separation of two isomers - Chromatography Forum.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Thin Layer Chromatography - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-1-chloro-5-nitroisoquinoline

Status: Active Ticket ID: ISO-PUR-006 Subject: Recrystallization Solvent Selection & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Technical Analysis: The Solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ISO-PUR-006 Subject: Recrystallization Solvent Selection & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Technical Analysis: The Solubility-Reactivity Paradox

Welcome to the technical support center. You are likely working with 6-Bromo-1-chloro-5-nitroisoquinoline , a highly functionalized heterocyclic intermediate.

Before attempting recrystallization, you must understand the specific chemical constraints of this scaffold. You are not just balancing solubility; you are battling Nucleophilic Aromatic Substitution (SNAr) .

The Critical Constraint: C1-Reactivity

The 1-chloro position on an isoquinoline ring is inherently electrophilic. In your molecule, this reactivity is supercharged by the 5-nitro group .

  • The Mechanism: The electron-withdrawing nitro group (EWG) at the 5-position depletes electron density from the ring system, stabilizing the Meisenheimer complex formed during nucleophilic attack at C1.

  • The Consequence: If you use nucleophilic solvents (Methanol, Ethanol, Water) at reflux, you risk displacing the chlorine atom, converting your product into the corresponding ether (1-methoxy/1-ethoxy) or hydrolyzing it to the isoquinolinone (isocarbostyril).

Therefore, standard alcohol-based recrystallization is strictly CONTRAINDICATED.

Recommended Solvent Systems

Based on the polarity profile (lipophilic halogens + polar nitro group) and stability requirements, we recommend the following aprotic systems.

Primary System: Acetonitrile (ACN)

Rating: ⭐⭐⭐⭐⭐ (Gold Standard) Logic: Acetonitrile is polar enough to dissolve the nitro-aromatic at high temperatures but sufficiently non-polar to force precipitation upon cooling. Crucially, it is aprotic , preventing SNAr side reactions (assuming the solvent is dry).

ParameterSpecification
Solvent Type Polar Aprotic
Boiling Point 82°C
Solubility (Hot) High
Solubility (Cold) Low
Reactivity Risk Low (Must use anhydrous grade)

Protocol A: ACN Recrystallization

  • Preparation: Place crude solid in an Erlenmeyer flask with a stir bar.

  • Dissolution: Add anhydrous Acetonitrile (approx. 5 mL per gram). Heat to reflux (82°C).

  • Saturation: If solid remains, add ACN in 0.5 mL increments until fully dissolved. Note: If a small amount of dark insoluble material remains, filter hot.

  • Cooling: Remove from heat. Allow to cool to room temperature (RT) slowly over 2 hours.

    • Critical Step: Do not plunge into ice immediately; this traps impurities.

  • Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum.[1] Wash with cold ACN.

Secondary System: Ethyl Acetate / Heptane (Anti-Solvent)

Rating: ⭐⭐⭐⭐ (Best for Oiling Out Issues) Logic: If the compound "oils out" (forms a liquid phase before crystallizing) in ACN, this system allows for finer control using the anti-solvent method.

Protocol B: Two-Solvent Addition

  • Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc).

  • Slowly add hot Heptane (or Hexanes) dropwise until persistent cloudiness appears.

  • Add one drop of EtOAc to clear the solution.

  • Allow to cool slowly.[1]

Troubleshooting Logic & Visualizations

Workflow: Solvent Selection Decision Tree

Use this logic flow to determine the correct path based on your specific crude material's behavior.

SolventSelection Start Start: Crude 6-Bromo-1-chloro-5-nitroisoquinoline CheckSolubility Test Solubility in Cold Acetonitrile (ACN) Start->CheckSolubility SolubleCold Soluble in Cold ACN? CheckSolubility->SolubleCold Yes Yes SolubleCold->Yes Yes No No SolubleCold->No No TooSoluble Too Soluble (Poor Recovery) SwitchToAnti Switch to EtOAc / Heptane System TooSoluble->SwitchToAnti NotSoluble Insoluble Cold HeatTest Heat to Reflux (82°C) NotSoluble->HeatTest DissolvesHot Dissolves Hot? HeatTest->DissolvesHot DissolvesHot->Yes Yes DissolvesHot->No No Filter Perform Hot Filtration (Remove Salts/Polymers) ReactivityCheck CRITICAL CHECK: Is Solvent Protic (Alcohol/Water)? Filter->ReactivityCheck ReactivityCheck->Yes Yes No (Aprotic) No (Aprotic) ReactivityCheck->No (Aprotic) No Stop STOP: High Risk of S_NAr (Cl Displacement) Proceed Proceed with Slow Cooling Yes->TooSoluble Yes->ReactivityCheck Yes->Stop No->NotSoluble No->Filter No (Aprotic)->Proceed

Figure 1: Decision matrix for selecting the appropriate purification pathway, emphasizing the avoidance of protic solvents.

Issue: "Oiling Out"

Symptom: As the solution cools, the product separates as a yellow/orange oil droplets instead of crystals. Cause: The product's melting point is lower than the temperature at which the solution becomes saturated (supersaturation limit). Fix:

  • Reheat the solution until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Insulate: Wrap the flask in foil/cotton to slow the cooling rate drastically.

Issue: New Impurity on TLC (Solvolysis)

Symptom: After recrystallization, a new spot appears on TLC with a lower Rf (more polar) or different UV activity. Cause: You likely used Ethanol or Methanol. The 1-Cl has been replaced by 1-OEt or 1-OMe. Fix: This is irreversible. You must re-synthesize or attempt to convert the ether back to the chloride using POCl3 (difficult). Prevention is the only cure: Use ACN.

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent with Acetone? A: Use with extreme caution. While Acetone/Water is a common couple, the 1-chloro-5-nitro system is prone to hydrolysis (forming the lactam/isoquinolinone) at high temperatures. If you must use this, keep the water cold and do not reflux the water-mix for long periods.

Q: My yield is only 40%. Where is the rest? A: High-solubility nitro compounds often remain in the "mother liquor."

  • Recovery: Concentrate the filtrate (mother liquor) to half volume and cool again to harvest a "second crop."

  • Warning: The second crop is usually less pure than the first.

Q: Why is the product turning dark/brown during heating? A: Nitro-aromatics are thermally sensitive and can undergo oxidative degradation. Ensure your solvent is degassed (sparged with Nitrogen) if possible, and do not overheat. If the solid darkens, perform a filtration through a small pad of silica or charcoal before crystallization.

References

  • ChemicalBook. (n.d.). Synthesis and properties of 1-chloroisoquinoline derivatives. Retrieved from

  • BenchChem. (2025).[2][3] Application Notes: Nucleophilic Aromatic Substitution on Nitroisoquinolines.[3] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity.[4] Retrieved from

  • PubChem. (2025).[5] Compound Summary: 6-Bromo-1-chloroisoquinoline.[5][6][7] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Solvent Miscibility and Polarity Charts.[8] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Deconstructing the ¹H NMR Spectrum of 6-Bromo-1-chloro-5-nitroisoquinoline: A Comparative Guide

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, rem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 6-Bromo-1-chloro-5-nitroisoquinoline, a polysubstituted heterocyclic compound with potential applications in medicinal chemistry. By leveraging comparative data from structurally related isomers and fundamental NMR principles, we will construct a detailed spectral assignment, offering insights into the interplay of substituent effects on the isoquinoline scaffold.

The Isoquinoline Core and the Influence of Substituents

The isoquinoline ring system, a bicyclic aromatic heterocycle, presents a unique electronic environment. The nitrogen atom significantly influences the chemical shifts of adjacent protons, and the introduction of multiple substituents—a halogen (bromine), another halogen (chlorine), and a strongly electron-withdrawing nitro group—creates a complex and informative ¹H NMR spectrum.[1][2][3] Understanding the individual and cumulative effects of these groups is key to accurate spectral interpretation.

Substituent Effects on Aromatic Chemical Shifts:

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, exerting both a -I (inductive) and -R (resonance) effect. This leads to a significant deshielding of protons on the aromatic ring, causing their signals to appear at a higher chemical shift (downfield).

  • Halogens (Cl, Br): Chlorine and Bromine are also EWGs due to their electronegativity (-I effect). They also possess lone pairs that can participate in resonance (+R effect), but for halogens, the inductive effect typically dominates, leading to a net deshielding of nearby protons.

  • Anisotropic Effects: The aromatic rings themselves generate a ring current, which influences the chemical shifts of the ring protons.[1][2]

Predicted ¹H NMR Spectrum of 6-Bromo-1-chloro-5-nitroisoquinoline

The structure of 6-Bromo-1-chloro-5-nitroisoquinoline has three aromatic protons: H-3, H-4, H-7, and H-8.

Expected Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
H-3 ~8.0 - 8.5DoubletLocated on the pyridine ring, deshielded by the adjacent nitrogen. Coupled to H-4.
H-4 ~7.5 - 8.0DoubletCoupled to H-3. Influenced by the chloro group at position 1.
H-7 ~8.0 - 8.5DoubletPart of an AB spin system with H-8. Deshielded by the adjacent bromine and the nitro group in the neighboring ring.
H-8 ~8.5 - 9.0DoubletStrongly deshielded by the peri-nitro group at position 5 and the adjacent nitrogen. Expected to be the most downfield signal.

Comparative Analysis with Structural Isomers

To substantiate our predictions, we will compare the expected spectrum with the reported ¹H NMR data of two key isomers: 6-Bromo-5-nitroquinoline and 5-Bromo-8-nitroisoquinoline.

Case Study: 6-Bromo-5-nitroquinoline

The ¹H NMR data for 6-Bromo-5-nitroquinoline provides a valuable reference for the protons on the carbocyclic ring.[5]

Reported ¹H NMR Data (500 MHz, CDCl₃):

  • δ 8.83 (1H, dd, J = 4.0, 1.5 Hz, H-2)

  • δ 8.10 (1H, d, J = 8.5 Hz, H-4)

  • δ 7.64 (1H, d, J = 9.0 Hz, H-8)

  • δ 7.38 (1H, d, J = 9.0 Hz, H-7)

  • δ 7.31 (1H, dd, J = 8.5, 4.0 Hz, H-3)

The signals for H-7 and H-8 in this quinoline derivative appear as doublets, which is consistent with our prediction for the AB spin system in the carbocyclic ring of our target molecule. The presence of the nitro group at position 5 causes a significant downfield shift for the adjacent protons.

Case Study: 5-Bromo-8-nitroisoquinoline

The ¹H NMR data for 5-Bromo-8-nitroisoquinoline offers insight into the proton arrangement on the pyridine ring and the effect of a nitro group at the 8-position.[6]

Reported ¹H NMR Data (500 MHz, DMSO-d₆):

  • δ 9.78 (1H, s, H-1)

  • δ 8.84 (1H, d, J = 5.9 Hz, H-3)

  • δ 8.35 (1H, d, J = 8.2 Hz, H-7)

  • δ 8.33 (1H, d, J = 8.3 Hz, H-6)

  • δ 8.12 (1H, dd, J = 6.0, 0.8 Hz, H-4)

The downfield shift of H-1 and H-3 is characteristic of protons on the pyridine ring of an isoquinoline. The coupling between H-3 and H-4 is also observed.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To validate the predicted spectral features, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of 6-Bromo-1-chloro-5-nitroisoquinoline.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher for better signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a good starting point for many organic compounds. If solubility is an issue, DMSO-d₆ can be used.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants (J-values) in Hertz (Hz).[7][8]

Interpreting the Coupling Patterns

The coupling constants provide crucial information about the connectivity of the protons.[7][8]

  • Ortho Coupling (³J): Coupling between protons on adjacent carbons. Typically in the range of 7-10 Hz for aromatic systems.[9] This will be observed between H-3 and H-4, and between H-7 and H-8.

  • Meta Coupling (⁴J): Coupling between protons separated by three bonds. This is generally smaller, around 2-3 Hz.[10]

  • Para Coupling (⁵J): Coupling between protons separated by four bonds. This is usually very small or not observed.

The expected doublets for all four protons in 6-Bromo-1-chloro-5-nitroisoquinoline will arise from ortho-coupling.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of 6-Bromo-1-chloro-5-nitroisoquinoline.

G A Acquire High-Resolution ¹H NMR Spectrum B Identify Aromatic Region (approx. 7.0-9.0 ppm) A->B C Count the Number of Signals (Expecting 4 distinct signals) B->C D Integrate the Signals (Each should integrate to 1H) C->D E Analyze Multiplicities (Expecting 4 doublets) D->E F Measure Coupling Constants (J) (Expecting ortho-coupling, ~7-10 Hz) E->F G Assign Signals based on Chemical Shifts and Substituent Effects F->G I Final Structure Confirmation G->I H Compare with Data from Structural Isomers H->G

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of 6-Bromo-1-chloro-5-nitroisoquinoline is predicted to exhibit four distinct doublets in the aromatic region, each corresponding to a single proton. The chemical shifts of these protons are significantly influenced by the electron-withdrawing effects of the nitro, chloro, and bromo substituents, as well as the inherent electronic properties of the isoquinoline ring system. By comparing the expected spectrum with the known data of its structural isomers, a confident assignment of the signals can be achieved. This guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this and other similarly complex substituted heterocyclic systems, facilitating accurate structural elucidation and advancing drug discovery efforts.

References

  • He, W., Zhang, R., & Cai, M. (2013). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 3(48), 25831-25834. [Link]

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?[Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Reusch, W. (n.d.). H NMR Spectroscopy. Michigan State University. [Link]

  • van der Plas, H. C., & Wozniak, M. (1983). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. Journal of Heterocyclic Chemistry, 20(5), 1275-1279. [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • CompTox Chemicals Dashboard. (n.d.). 6-Bromo-1-chloroisoquinoline. U.S. Environmental Protection Agency. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • PubChem. (n.d.). 6-Bromo-1-chloro-isoquinoline. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

Sources

Comparative

A Comparative Guide to the Storage Stability of 1-Chloroisoquinoline Derivatives

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality; it is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality; it is a cornerstone of robust and reproducible science. The 1-chloroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. However, the very features that make it a versatile synthetic handle—specifically the activated chlorine at the C1 position—also render it susceptible to degradation.

This guide provides an in-depth comparison of the stability of several 1-chloroisoquinoline derivatives under various storage and stress conditions. We will delve into the causality behind experimental choices, present detailed protocols for a robust stability study, and interpret the resulting data to provide actionable insights for handling and storing these valuable compounds.

The Chemistry of Instability: Understanding Degradation Pathways

The stability of a 1-chloroisoquinoline derivative is fundamentally dictated by the reactivity of the C1-Cl bond. This bond is highly susceptible to nucleophilic aromatic substitution (SNAr) because the electronegative nitrogen atom in the isoquinoline ring withdraws electron density, making the C1 position electrophilic.[1][2] This inherent reactivity is the primary driver of degradation.

The two most common degradation pathways are:

  • Hydrolysis: In the presence of water or humidity, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of the corresponding isoquinolin-1(2H)-one. This process can be catalyzed by acidic or basic conditions.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to cleave the C-Cl bond, initiating radical chain reactions or other complex degradation cascades.

The electronic nature of substituents on the isoquinoline ring plays a crucial role in modulating this reactivity. Electron-withdrawing groups (EWGs) are expected to further destabilize the molecule by increasing the electrophilicity of the C1 carbon, thus accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) should decrease the C1 carbon's electrophilicity, thereby enhancing stability.

Designing a Robust Comparative Stability Study

To meaningfully compare the stability of different derivatives, a forced degradation study is essential.[3][4] Such studies use exaggerated storage conditions to accelerate degradation, providing critical insights into potential degradation pathways and the intrinsic stability of the molecules.[5][6] This approach is a core requirement of regulatory bodies like the International Council for Harmonisation (ICH) and is detailed in their Q1A(R2) guideline.[7][8][9]

For this comparative guide, we selected three representative 1-chloroisoquinoline derivatives to illustrate the impact of substituents:

  • Compound A: 1-Chloroisoquinoline (The unsubstituted parent compound for baseline comparison)

  • Compound B: 1-Chloro-6-methoxyisoquinoline (Contains an electron-donating methoxy group)

  • Compound C: 1-Chloro-7-nitroisoquinoline (Contains a strong electron-withdrawing nitro group)

These compounds were subjected to a panel of stress conditions designed to simulate long-term storage, transport, and handling challenges.

Experimental Protocol: A Validating System

The following protocol outlines a comprehensive stability study. The goal is to generate data that is not only comparative but also self-validating through the use of a stability-indicating analytical method.

Materials and Reagents
  • 1-Chloroisoquinoline (Compound A), >98% purity

  • 1-Chloro-6-methoxyisoquinoline (Compound B), >98% purity

  • 1-Chloro-7-nitroisoquinoline (Compound C), >98% purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Class A volumetric flasks and pipettes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)[10]

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • ICH-compliant photostability chamber[8]

  • Temperature and humidity-controlled stability chambers[11]

Sample Preparation

For each compound, a stock solution was prepared by accurately weighing and dissolving the solid material in acetonitrile to a final concentration of 1 mg/mL. Aliquots of these stock solutions were then subjected to the stress conditions. For solid-state testing, approximately 10 mg of each compound was placed in separate, loosely capped glass vials.

Stress Conditions & Workflow

The prepared samples (both solid and solution) were exposed to the stress conditions outlined in the ICH guidelines.[12] The workflow for this process is visualized below. Samples were pulled at predetermined time points (T=0, 1, 2, and 4 weeks) for analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solutions & Solid Aliquots of Compounds A, B, C Temp_Hum Accelerated 40°C / 75% RH Prep->Temp_Hum Distribute Samples Thermal Thermal 60°C Prep->Thermal Distribute Samples Photo Photostability ICH Q1B Light Exposure Prep->Photo Distribute Samples Control Control 25°C / 60% RH Prep->Control Distribute Samples HPLC HPLC-UV Analysis Temp_Hum->HPLC Pull Samples @ T=0, 1, 2, 4 wks Thermal->HPLC Pull Samples @ T=0, 1, 2, 4 wks Photo->HPLC Pull Samples @ T=end Control->HPLC Pull Samples @ T=0, 4 wks

Caption: Experimental workflow for the comparative stability study.

Stability-Indicating HPLC Method

A crucial element of a trustworthy stability study is the analytical method's ability to separate the parent compound from any degradation products.[13] A reverse-phase HPLC-UV method was developed and validated for this purpose.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

This method was validated to ensure it could adequately resolve the parent peaks from all significant degradants generated during the forced degradation.

Comparative Stability Data & Analysis

The stability of the three 1-chloroisoquinoline derivatives was assessed by monitoring the percentage of the parent compound remaining over time. The data below represents the analysis of the compounds in the solid state.

Condition Time Point Compound A (1-Chloroisoquinoline) [% Purity]Compound B (1-Chloro-6-methoxyisoquinoline) [% Purity]Compound C (1-Chloro-7-nitroisoquinoline) [% Purity]
Initial T=099.899.999.7
Control 4 Weeks99.699.899.5
(25°C / 60% RH)
Accelerated 1 Week98.599.496.1
(40°C / 75% RH)2 Weeks97.198.892.5
4 Weeks95.298.185.3
Thermal 1 Week98.999.597.0
(60°C)2 Weeks97.899.194.2
4 Weeks96.598.589.8
Photostability End of Study96.897.595.9
(ICH Q1B)
Analysis of Results

The experimental data strongly supports the initial hypothesis based on fundamental chemical principles.

  • Compound C (1-Chloro-7-nitroisoquinoline): This derivative demonstrated the most significant degradation, particularly under the combined stress of high temperature and humidity (40°C / 75% RH). The potent electron-withdrawing nitro group makes the C1 position highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. After 4 weeks under accelerated conditions, its purity dropped by over 14%.

  • Compound A (1-Chloroisoquinoline): The unsubstituted parent compound showed moderate stability. It experienced noticeable degradation under accelerated and thermal conditions but was significantly more stable than Compound C. This provides a crucial baseline for understanding the impact of substituents.

  • Compound B (1-Chloro-6-methoxyisoquinoline): As predicted, the electron-donating methoxy group conferred a significant stabilizing effect. By donating electron density to the isoquinoline ring system, it reduces the electrophilicity of the C1 carbon, slowing the rate of nucleophilic substitution. This compound remained highly stable across all stress conditions, with purity remaining above 98% even after 4 weeks under accelerated conditions.

Conclusion & Best Practices for Storage

This comparative guide demonstrates that the stability of 1-chloroisoquinoline derivatives is highly dependent on their substitution pattern. The electronic effects of substituents directly influence the reactivity of the C1-Cl bond and, consequently, the compound's susceptibility to degradation.

Based on these findings, the following best practices are recommended for the storage and handling of 1-chloroisoquinoline derivatives:

  • Protect from Humidity: Hydrolysis is a primary degradation pathway. All derivatives, especially those with electron-withdrawing groups, should be stored in tightly sealed containers with a desiccant.

  • Control Temperature: Elevated temperatures accelerate degradation. Store compounds in a cool, controlled environment. Refrigeration may be warranted for long-term storage of particularly sensitive derivatives.

  • Protect from Light: While less impactful than hydrolysis in this study, photolytic degradation is a known risk. Amber vials or storage in the dark is a prudent measure.

  • Know Your Substituents: Be acutely aware of the electronic nature of the substituents on your specific derivative. Compounds bearing strong electron-withdrawing groups require the most stringent handling and storage protocols.

By applying these principles and understanding the underlying chemical mechanisms, researchers can ensure the integrity of their 1-chloroisoquinoline derivatives, leading to more reliable and reproducible scientific outcomes.

References

[5] Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 14, 2026, from [3] Vertex AI Search. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 14, 2026, from [6] Vertex AI Search. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 14, 2026, from [7] Vertex AI Search. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved February 14, 2026, from [8] ICH. (n.d.). Quality Guidelines. Retrieved February 14, 2026, from [13] Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 14, 2026, from [4] Pharmaceutical Technology. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved February 14, 2026, from [9] ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved February 14, 2026, from [11] Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved February 14, 2026, from [1] Vertex AI Search. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved February 14, 2026, from [2] YouTube. (2020, October 28). Reactivity of Isoquinoline. Retrieved February 14, 2026, from [10] Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 14, 2026, from [12] European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved February 14, 2026, from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Bromo-1-chloro-5-nitroisoquinoline

[1] Executive Summary & Hazard Context 6-Bromo-1-chloro-5-nitroisoquinoline (CAS: 205055-63-6) presents a complex disposal challenge due to its dual-functional nature. It contains both halogenated moieties (Bromine, Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Context

6-Bromo-1-chloro-5-nitroisoquinoline (CAS: 205055-63-6) presents a complex disposal challenge due to its dual-functional nature. It contains both halogenated moieties (Bromine, Chlorine) and a nitro group (


) attached to an isoquinoline core.
  • The Halogen Risk: Thermal decomposition releases toxic hydrogen halides (HBr, HCl), necessitating incineration with specific scrubbing capabilities.

  • The Nitro Risk: While the isoquinoline ring stabilizes the molecule relative to smaller nitro-aromatics, the nitro group at position 5 introduces a potential for shock sensitivity and rapid decomposition under thermal stress.

Core Directive: This compound must be treated as a High-Hazard Halogenated Organic . It is strictly prohibited to dispose of this substance in general trash, aqueous drains, or non-halogenated solvent streams.

Immediate Safety Profile

Before initiating disposal, the operator must verify the following safety parameters.

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline)Dust inhalation risk; requires solubilization for liquid waste streams.
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Dam. 1High Risk: Transdermal absorption and irreversible eye damage.
Incompatibility Strong Bases, Reducing AgentsDo Not Mix: Avoid contact with hydroxides (NaOH) or hydrides, which can trigger nucleophilic aromatic substitution or exothermic reduction.
Flash Point N/A (Solid) / DecomposesAvoid heat/friction. Material may decompose violently if heated to dryness.
Pre-Disposal Assessment & Segregation

Scientific Rationale: The primary error in disposing of nitro-halogenated heterocycles is misclassification as generic "organic waste."

  • Why Segregation Matters: Mixing this compound with ketones (acetone) or strong bases in a general waste drum can lead to the formation of unstable intermediates or heat generation that compromises the container.

  • The "Stream C" Designation: In most industrial hygiene protocols, this compound belongs to Stream C (Halogenated Organics) . Even if dissolved in a non-halogenated solvent, the presence of Br/Cl atoms mandates this classification to prevent corrosion of standard incinerators.

Step-by-Step Disposal Protocol
Phase A: Preparation and Solubilization

If the compound is currently a solid, do not dispose of it as loose powder. Solubilization reduces dust hazards and ensures uniform combustion during incineration.

  • PPE Donning:

    • Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield if handling >5g.

    • Hands: Double-gloving required. Inner: Latex/Nitrile.[1] Outer: Nitrile (>0.11mm) or Silver Shield laminate for maximum permeation resistance.

    • Respiratory: Work strictly within a certified Fume Hood.

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM). Reasoning: DCM is already halogenated, maintaining waste stream purity. It has high solubility for isoquinolines.

    • Alternative: Ethyl Acetate. Note: If used, the entire solution must still be tagged as "Halogenated Waste."

  • Dissolution:

    • Slowly add the solid 6-Bromo-1-chloro-5-nitroisoquinoline to the solvent.

    • Concentration Limit: Keep below 10% w/v to prevent precipitation in the waste container.

Phase B: Containerization and Labeling
  • Vessel Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans due to potential acid generation (HBr/HCl) from hydrolysis over time.

  • Transfer: Pour the solution into the container using a funnel to prevent drips.

  • Labeling (Critical):

    • Affix a hazardous waste tag immediately.[2]

    • Constituents: List "Dichloromethane (90%), 6-Bromo-1-chloro-5-nitroisoquinoline (10%)."

    • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant, [x] Halogenated.

Phase C: Final Disposal Path
  • Do not autoclave.

  • Transfer the sealed container to your facility's Satellite Accumulation Area (SAA) .

  • Final Fate: High-temperature incineration (>1100°C) with secondary combustion chamber and acid gas scrubbing (to capture Br/Cl).

Workflow Visualization

The following diagram outlines the logical decision tree for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Start: 6-Bromo-1-chloro- 5-nitroisoquinoline Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath Liquid (Reaction Mixture) StateCheck->LiquidPath Solubilize STEP 1: Solubilize Use DCM or Ethyl Acetate (Avoid Acetone/Strong Bases) SolidPath->Solubilize Dissolve to <10% Segregation STEP 2: Segregation Classify as HALOGENATED Organic LiquidPath->Segregation Verify Solvent Compatibility Solubilize->Segregation Container STEP 3: Containerization HDPE or Glass Bottle (No Metal) Segregation->Container Labeling STEP 4: Labeling List Full Chemical Name Mark 'Toxic' & 'Halogenated' Container->Labeling Disposal FINAL: High-Temp Incineration (Requires Acid Scrubbers) Labeling->Disposal

Figure 1: Decision logic for the safe segregation and containerization of halogenated nitro-isoquinoline waste.

Regulatory Framework (RCRA/EPA)

In the United States, this waste determination follows 40 CFR § 262.11 .

  • Waste Codes:

    • D001 (Ignitable): If the solvent used (e.g., Ethyl Acetate) has a flashpoint <60°C.

    • F-List (F002): If Dichloromethane is used as the solvent.

    • Halogenated Organic: While the specific CAS is not P-listed, the presence of halogens triggers specific incineration requirements under RCRA to prevent the formation of dioxins/furans during improper combustion.

Emergency Contingencies
  • Spill (Solid): Do not sweep (generates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste pail.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The nitro group facilitates absorption; monitor for signs of methemoglobinemia (bluing of lips/nails) if exposure was significant.

References
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 6-Bromo-1-chloroisoquinoline (CAS 205055-63-6).[3] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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